Tert-butyl-(3-iodopropoxy)-dimethylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(3-iodopropoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOZDBANQOLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452308 | |
| Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78878-05-4 | |
| Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tert-butyl-(3-iodopropoxy)-dimethylsilane" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, characteristics, and synthetic applications of tert-butyl-(3-iodopropoxy)-dimethylsilane. The information is curated for professionals in the fields of chemical research and drug development.
Core Properties and Characteristics
This compound is an organosilicon compound widely utilized in organic synthesis. It serves as a key intermediate, primarily as a protecting group for alcohols and phenols, and as an alkylating agent in various nucleophilic substitution reactions.[1] Its physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₉H₂₁IOSi |
| Molecular Weight | 300.26 g/mol |
| CAS Number | 78878-05-4 |
| Appearance | Colorless liquid with a characteristic odor[1] |
| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg (Predicted) |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide[1] |
| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogous structures, the expected ¹H and ¹³C NMR chemical shifts in CDCl₃ are as follows:
| Assignment | Estimated ¹H NMR (ppm) | Estimated ¹³C NMR (ppm) |
| Si-C(CH ₃)₃ | ~0.89 (s, 9H) | ~25.9 |
| Si-C (CH₃)₃ | - | ~18.5 |
| Si-(CH ₃)₂ | ~0.05 (s, 6H) | ~-5.1 |
| O-CH ₂-CH₂-CH₂-I | ~3.60 (t, 2H) | ~63.4 |
| O-CH₂-CH ₂-CH₂-I | ~1.82 (m, 2H) | ~33.7 |
| O-CH₂-CH₂-CH ₂-I | ~3.19 (t, 2H) | ~7.3 |
Note: These are estimated values based on similar compounds and may vary slightly. A literature reference for the ¹³C NMR spectrum of this compound is available in Magn. Res. Chem. 29, 1231 (1991).[2]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks corresponding to its functional groups:
| Bond | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | 2950-2850 |
| Si-C | 1250, 840-760 |
| C-O | 1100-1000 |
| C-I | 600-500 |
Synthesis and Reactivity
Synthesis of this compound
The general method for the preparation of this compound involves the iodination of 3-[(tert-butyldimethylsilyl)oxy]propanol.[1] While a specific detailed protocol for this exact compound is not available in the provided results, a representative procedure can be adapted from standard organic synthesis methodologies.
Experimental Workflow: Synthesis
References
An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane (CAS: 78878-05-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl-(3-iodopropoxy)-dimethylsilane, a versatile silyl ether reagent widely utilized in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its key applications, particularly as a protecting group for alcohols and as a precursor for the introduction of functionalized propyl chains. Safety and handling information, along with spectral data, are also included to ensure its effective and safe use in a laboratory setting.
Introduction
This compound, with the CAS number 78878-05-4, is an organosilicon compound featuring a bulky tert-butyldimethylsilyl (TBDMS) ether and a terminal iodo group.[1] This bifunctional nature makes it a valuable reagent in multi-step organic syntheses. The TBDMS group serves as a robust protecting group for the hydroxyl functionality, stable to a variety of reaction conditions, while the primary iodide allows for facile nucleophilic substitution reactions. This guide aims to provide a detailed resource for professionals in the fields of chemical research and drug development.
Physicochemical Properties
This compound is a colorless to light yellow oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 78878-05-4 |
| Molecular Formula | C₉H₂₁IOSi |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | tert-butyl-(3-iodopropoxy)dimethylsilane |
| Synonyms | 1-(tert-Butyldimethylsilyloxy)-3-iodopropane, TBDMS-(3-iodopropoxy) |
| InChI | InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 |
| InChIKey | KTJOZDBANQOLHP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCC[I] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow oil[1] |
| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg (Predicted) |
| Density | 1.261 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in common organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide.[1] Insoluble in water. |
Synthesis
The most common method for the preparation of this compound involves a two-step process starting from 1,3-propanediol. The first step is the selective protection of one of the hydroxyl groups with a tert-butyldimethylsilyl group, followed by the conversion of the remaining hydroxyl group to an iodide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)propan-1-ol
-
To a stirred solution of 1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(tert-butyldimethylsilyloxy)propan-1-ol as a colorless oil.
Step 2: Synthesis of this compound
-
To a stirred solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield this compound as a colorless to light yellow oil.
Applications in Organic Synthesis
Protection of Alcohols
The primary application of this compound is as a reagent for the introduction of a protected 3-hydroxypropyl group onto a substrate. The terminal iodide allows for nucleophilic attack by an alkoxide, forming a new ether linkage. The TBDMS group can be subsequently removed under standard deprotection conditions.
Experimental Protocol: Protection of a Primary Alcohol
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.
Nucleophilic Substitution Reactions
The iodide in this compound is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of a three-carbon chain with a protected hydroxyl group, which can be a valuable building block in the synthesis of more complex molecules.
Example: Reaction with Sodium Azide
This reaction introduces an azide functionality, which can be further transformed, for example, into an amine via reduction or participate in click chemistry reactions.
Experimental Protocol: Synthesis of 3-Azidopropoxy(tert-butyl)dimethylsilane
-
To a solution of this compound (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Spectral Data
Table 3: 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~61.5 | -O-C H₂- |
| ~36.0 | -CH₂-C H₂-CH₂- |
| ~25.9 | -C(C H₃)₃ |
| ~18.3 | -C (CH₃)₃ |
| ~6.5 | -CH₂-C H₂-I |
| ~-5.3 | -Si(C H₃)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is referenced from available literature.[2]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]
Table 4: Hazard Information
| Hazard | Description |
| GHS Pictograms | GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects) |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P361+P364, P405, P501 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]
Conclusion
This compound is a highly useful and versatile reagent in modern organic synthesis. Its ability to introduce a protected three-carbon hydroxypropyl unit via nucleophilic substitution makes it a valuable tool for the construction of complex molecules in drug discovery and development. This guide provides essential information on its properties, synthesis, and applications, enabling researchers to utilize this reagent effectively and safely.
References
"Tert-butyl-(3-iodopropoxy)-dimethylsilane" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-butyl-(3-iodopropoxy)-dimethylsilane, a valuable bifunctional molecule in organic synthesis. It serves as a key building block, incorporating a stable silyl ether protecting group and a reactive primary iodide. This combination is particularly useful in multi-step synthetic routes toward complex molecules, including pharmaceuticals, where controlled, sequential reactions are paramount.
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane, (3-iodopropoxy)(tert-butyl)dimethylsilane, 1-(tert-Butyldimethylsiloxy)-3-iodopropane |
| CAS Number | 78878-05-4[1] |
| Molecular Formula | C₉H₂₁IOSi[1] |
| Molecular Weight | 300.25 g/mol [1] |
| Appearance | Colorless oil or liquid[1] |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate.[1] |
| Storage Conditions | Store refrigerated (2-8°C) in a dark place under an inert atmosphere.[2] |
Synthesis Workflow
The synthesis of this compound is typically achieved through the silylation of 3-iodo-1-propanol. This reaction protects the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group stable to a wide range of reaction conditions, while leaving the iodide available for subsequent nucleophilic substitution reactions.
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol details the protection of 3-iodo-1-propanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base. The procedure is adapted from a standard method for the silylation of primary alcohols.[3]
Materials:
-
3-Iodo-1-propanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl Acetate)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether or hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-iodo-1-propanol (1.0 eq). Dissolve it in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add imidazole (1.2 eq) followed by the portion-wise addition of tert-butyldimethylsilyl chloride (1.1 eq).
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography, typically using petroleum ether or hexanes as the eluent, to yield the pure this compound as a colorless oil.[3]
Safety Precautions:
-
This compound is a flammable liquid and should be kept away from heat sources.[1]
-
It may react violently with strong oxidizing agents and strong acids.[1]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[1]
-
Imidazole and DMF are irritants; avoid skin and eye contact.
References
An In-depth Technical Guide to the Solubility of Tert-butyl-(3-iodopropoxy)-dimethylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl-(3-iodopropoxy)-dimethylsilane, a key organosilicon compound utilized in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility in a laboratory setting.
Core Concepts: Understanding Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent. This compound possesses both nonpolar (tert-butyl and dimethylsilyl groups) and polar (ether linkage and the carbon-iodine bond) characteristics, suggesting its solubility will vary across a range of organic solvents with differing polarities.
Qualitative Solubility Data
This compound is generally described as a colorless liquid that is soluble in organic solvents.[1] Specific solvents in which it has been reported to be soluble are summarized in the table below. It is important to note that these are qualitative descriptions and do not provide concentration limits.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Solubility |
| Chloroform | Soluble[1][2] |
| Ethyl Acetate | Soluble[1][2] |
| Ethanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
This table will be updated as more quantitative data becomes available.
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocol is recommended. This method is adapted from standard laboratory procedures for solubility determination of organic compounds.[3][4]
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, tetrahydrofuran, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solute should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solute. This step is critical to prevent overestimation of solubility.
-
-
Concentration Analysis:
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as mg/mL or g/100mL.
-
Safety Precautions:
-
This compound is a flammable liquid and should be handled away from ignition sources.[1]
-
Work in a well-ventilated area, such as a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Avoid contact with strong oxidizing agents and strong acids.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is crucial for reaction optimization, formulation development, and ensuring reproducible results.
References
An In-depth Technical Guide to the Safety and Handling of Tert-butyl-(3-iodopropoxy)-dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for tert-butyl-(3-iodopropoxy)-dimethylsilane, a versatile reagent in organic synthesis. The following sections detail its chemical properties, associated hazards, proper handling and storage procedures, and an illustrative experimental protocol for its synthesis and application. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.
Chemical and Physical Properties
This compound is an organosilicon compound recognized for its utility as a protecting group for alcohols and in various synthetic transformations.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 78878-05-4 |
| Molecular Formula | C9H21IOSi |
| Molecular Weight | 300.26 g/mol [2] |
| Appearance | Colorless liquid/oil[1] |
| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg[2] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, chloroform, and ethyl acetate.[1] |
| Purity | Typically available at 97% purity.[2][3] |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling to minimize risk. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301: Toxic if swallowed.[2] H311: Toxic in contact with skin.[2] H331: Toxic if inhaled.[2] | |
| Germ Cell Mutagenicity | Danger | H341: Suspected of causing genetic defects.[2] |
Precautionary Statements and First Aid
Adherence to the following precautionary measures is crucial when working with this compound.
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P321: Specific treatment (see supplemental first aid instruction on this label).[2] P330: Rinse mouth.[2] P361+P364: Take off immediately all contaminated clothing and wash it before reuse.[2] |
| Storage | P405: Store locked up.[2] Storage Conditions: Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] Protect from light and store under nitrogen.[2][3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
It is imperative to consult the full Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Applications in Organic Synthesis and Drug Development
This compound is primarily used in organic synthesis as a protecting group for alcohols and phenols.[1] The tert-butyldimethylsilyl (TBDMS) ether group is robust enough to withstand a variety of reaction conditions, yet can be selectively removed when needed. This characteristic makes it a valuable tool in multi-step syntheses of complex molecules, including pharmaceuticals.[1] The presence of an iodo group in the same molecule also allows for subsequent nucleophilic substitution or cross-coupling reactions.[1]
An example of the utility of silyl ether protecting groups in drug development can be seen in the synthesis of bitopic ligands for dopamine D2 and D3 receptors. In these syntheses, a hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl), a related silylating agent, to prevent it from reacting during subsequent chemical transformations.[1] This strategy allows for the selective modification of other parts of the molecule to build the final, complex ligand. The silyl protecting group is then removed in a later step.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in a coupling reaction.
Synthesis of this compound
This procedure describes the synthesis from 3-iodo-1-propanol.
Materials:
-
4-iodo-1-propanol (1.0 g, 5.4 mmol)
-
Imidazole (1.1 g, 16.1 mmol)
-
Tert-butyldimethylsilyl chloride (1.1 g, 7.0 mmol)
-
Dichloromethane (DCM) (8.1 mL)
-
Water
-
Sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 4-iodo-1-propanol (1.0 g, 5.4 mmol) and imidazole (1.1 g, 16.1 mmol) in DCM (8.1 mL) is stirred at room temperature for 5 minutes.
-
Tert-butyldimethylsilyl chloride (1.1 g, 7.0 mmol) is then added to the reaction mixture.
-
The mixture is stirred for 4 hours at room temperature.
-
The reaction mixture is partitioned between DCM and water.
-
The aqueous phase is extracted three times with DCM.
-
The combined organic phases are dried over Na2SO4.
-
The solvent is removed in vacuo.
-
Purification by flash column chromatography (hexane:ethyl acetate, 100:1 → 10:1) affords the final product as a colorless oil (1.6 g, 5.4 mmol, quantitative yield).[5]
Use in a Coupling Reaction
This protocol illustrates the use of this compound in an N-alkylation reaction.
Materials:
-
Dimethyl 6,7-dibromo-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrrole-1,3-dicarboxylate (634.8 mg, 1.5 mmol)
-
Dimethylformamide (DMF) (15 mL)
-
Potassium carbonate (K2CO3), powdered (518.3 mg, 3.8 mmol)
-
This compound (810.7 mg, 2.7 mmol)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of dimethyl 6,7-dibromo-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrrole-1,3-dicarboxylate (634.8 mg, 1.5 mmol) in DMF (15 mL), add powdered K2CO3 (518.3 mg, 3.8 mmol) and this compound (810.7 mg, 2.7 mmol) at room temperature.
-
The resulting suspension is then stirred at 80 °C for 1 hour.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic phases are dried over Na2SO4.
-
The solvent is removed in vacuo.
-
The crude product is then purified by flash column chromatography (hexane: ethyl acetate, 20:1) to yield the pure coupled product (502.2 mg, 0.8 mmol, 56 % yield) as a colorless oil.[5]
Visualized Experimental Workflow
The following diagram illustrates the synthesis of this compound and its subsequent use in a coupling reaction.
Caption: Synthetic workflow for the preparation of this compound and its subsequent use in an N-alkylation reaction.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | 198895-69-1 [smolecule.com]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. X-ray crystal structures of Escherichia coli RNA polymerase with switch region binding inhibitors enable rational design of squaramides with an improved fraction unbound to human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl-(3-iodopropoxy)-dimethylsilane, a key reagent in organic synthesis. The document details its chemical structure, physical and chemical properties, a representative synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is an organosilicon compound recognized for its utility as a protective group for alcohols and as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure features a bulky tert-butyldimethylsilyl (TBDMS) ether group linked to a propyl iodide chain.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁IOSi | [1][2] |
| Molecular Weight | 300.26 g/mol | [3] |
| CAS Number | 78878-05-4 | [2][3] |
| IUPAC Name | tert-butyl(3-iodopropoxy)dimethylsilane | [3] |
| Synonyms | 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane, TBDMS-O-(CH₂)₃-I | [1] |
| Appearance | Colorless to light yellow liquid or oil | [1][4] |
| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, ethanol, and dimethylformamide. | [1] |
| InChI Key | KTJOZDBANQOLHP-UHFFFAOYSA-N | [3][5] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCC |
Chemical Structure
The structure of this compound is depicted below, illustrating the connectivity of the tert-butyl, dimethylsilyl, propoxy, and iodo moieties.
Experimental Protocols
A common method for the preparation of this compound involves a two-step procedure starting from 3-(tert-butyldimethylsilyloxy)propan-1-ol.[1] The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is subsequently displaced by iodide. A detailed representative protocol is provided below.[4]
Step 1: Mesylation of 3-(tert-butyldimethylsilyloxy)propan-1-ol
-
To a solution of 3-(tert-butyldimethylsilyloxy)propan-1-ol (1 equivalent) in dry dichloromethane (CH₂Cl₂) is added triethylamine (1.5 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
Methanesulfonyl chloride (1.5 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Iodination
-
The crude mesylate from the previous step is dissolved in dry acetone.
-
Sodium iodide (5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux at 65 °C for 30 minutes.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate.
-
The organic solution is washed with Na₂S₂O₃ solution to quench any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.[4]
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by techniques such as GC-MS or ESI-MS.
-
Infrared (IR) Spectroscopy: The presence of C-H, C-O, and Si-C bonds can be confirmed by their characteristic absorption bands.
Full spectral data can often be accessed through specialized databases such as SpectraBase.[5]
Applications in Research and Drug Development
This compound is a valuable bifunctional molecule in organic synthesis.
-
Protecting Group Chemistry: The TBDMS ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions but easily cleaved with fluoride reagents (e.g., TBAF). This allows for selective reactions at other sites of a molecule.[1]
-
Alkylation Reactions: The iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This enables the introduction of the protected hydroxypropyl chain into various molecules, which is a common motif in many biologically active compounds.
-
Synthesis of Complex Molecules: This reagent is employed in the multi-step synthesis of natural products and pharmaceutical agents where a protected hydroxyl group and a reactive alkyl iodide are required for sequential bond formations.
Safety and Handling
This compound is a flammable liquid and is classified as toxic.[1][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. The compound should be stored in a cool, dry place, away from heat and sources of ignition, and under an inert atmosphere.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Technical Guide: Purity and Assay of Tert-butyl-(3-iodopropoxy)-dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-(3-iodopropoxy)-dimethylsilane is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecules and in the development of novel therapeutics. Its utility lies in the orthogonal reactivity of the silyl ether and the primary alkyl iodide. The silyl ether serves as a protecting group for the alcohol functionality, while the iodide is a versatile handle for nucleophilic substitution and cross-coupling reactions.
Given its role in multi-step syntheses, the purity of this compound is of paramount importance. Impurities can lead to side reactions, reduced yields, and complications in the purification of subsequent products. This technical guide provides an in-depth overview of the purity profile, assay methodologies, and detailed experimental protocols for the quality control of this key synthetic building block.
Synthesis and Potential Impurities
The most common synthetic route to this compound involves the silylation of 3-iodo-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.
Reaction Scheme:
This synthesis, while generally efficient, can lead to several process-related impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin | Potential Impact |
| 3-Iodo-1-propanol | I-CH2-CH2-CH2-OH | Unreacted starting material | Can interfere with subsequent reactions where a free hydroxyl group is undesirable. |
| Tert-butyldimethylsilanol | (CH3)3C-Si(CH3)2-OH | Hydrolysis of TBDMSCl or the product | Generally less reactive but can affect the overall purity. |
| Bis(tert-butyldimethylsilyl) ether of 1,3-propanediol | TBDMS-O-(CH2)3-O-TBDMS | A potential byproduct if 1,3-propanediol is present as an impurity in the starting material. | Can lead to the formation of undesired dimeric species in subsequent steps. |
| Hexa-methyldisiloxane | (CH3)3Si-O-Si(CH3)3 | Formed from the hydrolysis and self-condensation of TBDMSCl. | A volatile impurity that is often removed during workup but can persist in traces. |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | - | Used in the reaction and purification steps. | May interfere with subsequent reactions or pose safety concerns. |
Analytical Methods for Purity and Assay
A combination of chromatographic and spectroscopic techniques is employed to ensure the high purity of this compound. The primary methods for assay and impurity determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideally suited for the analysis of this compound and its potential impurities.
Table 2: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40 - 450 m/z |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and accurate method for determining the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself. A certified internal standard of known purity is used for quantification.
Table 3: Quantitative ¹H NMR Parameters for the Assay of this compound
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |
| Internal Standard | Maleic Anhydride (certified reference material) |
| Temperature | 25 °C |
| Pulse Sequence | A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons. |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Data Processing | Manual phasing and baseline correction. Integration of well-resolved signals of the analyte and the internal standard. |
Experimental Protocols
Protocol for GC-MS Analysis
Objective: To identify and quantify impurities in a sample of this compound.
Materials:
-
This compound sample
-
Heptane (HPLC grade)
-
GC vials with caps
-
Micropipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.
-
Add 1.0 mL of heptane to the vial.
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution.
-
GC-MS Injection: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions outlined in Table 2.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Calculate the percentage area of each impurity relative to the total area of all peaks to estimate the purity.
-
Protocol for Quantitative ¹H NMR (qNMR) Assay
Objective: To determine the absolute purity of a this compound sample.
Materials:
-
This compound sample
-
Maleic Anhydride (certified reference material, CRM)
-
Chloroform-d (CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the Maleic Anhydride CRM into the same vial.
-
Record the exact weights.
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve both the sample and the internal standard.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using the parameters specified in Table 3. Ensure the relaxation delay is sufficient for quantitative analysis.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-O- protons).
-
Integrate the singlet of the two protons of Maleic Anhydride.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard (Maleic Anhydride)
-
Data Presentation
Table 4: Illustrative Purity Profile of a Commercial Batch of this compound
| Component | Retention Time (min) | Area % (GC-MS) | Identity Confirmation |
| This compound | 12.5 | 98.2 | Mass Spectrum, NMR |
| 3-Iodo-1-propanol | 7.8 | 0.8 | Mass Spectrum |
| Tert-butyldimethylsilanol | 5.2 | 0.5 | Mass Spectrum |
| Unidentified Impurity 1 | 10.1 | 0.3 | - |
| Unidentified Impurity 2 | 11.5 | 0.2 | - |
Table 5: Illustrative qNMR Assay Results for a Batch of this compound
| Parameter | Value |
| Mass of Analyte (m_analyte) | 20.15 mg |
| Mass of Standard (m_std) | 5.02 mg |
| Purity of Standard (P_std) | 99.9% |
| Integral of Analyte (I_analyte) | 2.00 |
| Number of Protons (N_analyte) | 2 |
| Integral of Standard (I_std) | 1.05 |
| Number of Protons (N_std) | 2 |
| Molecular Weight of Analyte (MW_analyte) | 300.25 g/mol |
| Molecular Weight of Standard (MW_std) | 98.06 g/mol |
| Calculated Purity | 98.5% |
Mandatory Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Quality control workflow for purity and assay.
Stability and Storage of Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the organosilicon compound, Tert-butyl-(3-iodopropoxy)-dimethylsilane. Due to the absence of specific stability data for this molecule, this guide synthesizes information based on the known chemical properties of its core functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a primary iodoalkane. This document aims to equip researchers with the necessary knowledge for proper handling, storage, and stability assessment.
Core Stability Profile
This compound incorporates two key functional moieties that dictate its stability: the robust TBDMS ether and the more labile primary alkyl iodide. The overall stability is therefore a composite of the sensitivities of these two groups.
-
The Silyl Ether Linkage : The tert-butyldimethylsilyl ether is a sterically hindered protecting group known for its relative stability under a range of conditions. It is generally resistant to basic environments but is susceptible to cleavage under acidic conditions or in the presence of fluoride ions. Moisture can also lead to slow hydrolysis, particularly in the presence of acid or base catalysts.
-
The Carbon-Iodine Bond : The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making this part of the molecule the most likely site of degradation.[1][2] Iodoalkanes are susceptible to nucleophilic substitution, elimination reactions, and can be sensitive to light. Over time, decomposition of organoiodine compounds can sometimes lead to the formation of elemental iodine (I₂), often observed as a yellow or brownish discoloration.[1]
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, based on data for structurally similar compounds and general chemical principles.
Quantitative Storage Recommendations
A structurally analogous compound, tert-butyl(3-chloropropoxy)dimethylsilane, provides the most direct quantitative storage guidance. Given that the C-I bond is weaker and more reactive than the C-Cl bond, the storage conditions for the iodo-compound should be at least as stringent, if not more so.
| Parameter | Recommended Condition | Rationale & Remarks |
| Storage Temperature | 2-8°C (Refrigerated) | Based on supplier data for the analogous tert-butyl(3-chloropropoxy)dimethylsilane which recommends storage at 2-8°C. Some sources suggest temperatures as low as -4°C for optimal preservation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Recommended for the chloro-analogue to prevent moisture ingress which can hydrolyze the silyl ether. This also helps to prevent oxidative degradation pathways. |
| Light Conditions | Store in the dark (Amber vial) | The C-I bond can be photolytically cleaved. Protection from light is a standard precaution for organoiodine compounds to prevent radical-based degradation. |
| Moisture | Anhydrous conditions | Silyl ethers are sensitive to moisture and can undergo slow hydrolysis. The compound should be handled and stored under dry conditions. |
Incompatible Materials
Based on the reactivity of the functional groups, contact with the following substances should be avoided:
-
Strong Acids: Will rapidly cleave the TBDMS ether.
-
Strong Bases: While TBDMS ethers are relatively stable, strong bases can promote elimination or substitution reactions at the C-I bond.
-
Fluoride Ion Sources (e.g., TBAF, HF): Will readily cleave the silicon-oxygen bond.
-
Strong Oxidizing Agents: May react with the iodide moiety.
-
Nucleophiles: The primary iodide is a good leaving group, making the compound susceptible to nucleophilic attack.
Experimental Protocol: Stability Assessment
The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available analytical instrumentation.
Objective: To determine the degradation profile of this compound under accelerated conditions (e.g., elevated temperature, light exposure, presence of moisture).
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the compound in amber glass vials.
-
For testing moisture sensitivity, a known amount of water can be added to the sample or it can be stored in a controlled humidity chamber.
-
For thermal stability, place samples in temperature-controlled ovens at various temperatures (e.g., 25°C, 40°C, 60°C).
-
For photostability, expose samples to a controlled light source (e.g., a UV lamp or a photostability chamber). A control sample should be wrapped in aluminum foil.
-
-
Time Points:
-
Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
-
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Monitor for the appearance of new signals or changes in the integration of existing signals corresponding to the parent compound and potential degradation products (e.g., the deprotected alcohol, 3-iodopropanol).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Quantify the remaining parent compound and identify volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): For less volatile degradation products, HPLC with a suitable detector (e.g., UV-Vis or MS) can be used to monitor the purity of the compound over time.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each condition.
-
Identify the major degradation products to elucidate the degradation pathways.
-
Potential Degradation Pathways
The primary modes of degradation for this compound are anticipated to be:
-
Hydrolysis of the Silyl Ether: In the presence of moisture, particularly under acidic or basic catalysis, the TBDMS ether can be cleaved to yield 3-iodopropanol and tert-butyldimethylsilanol.
-
Nucleophilic Substitution at the C-I Bond: Trace nucleophiles (including water) can displace the iodide, forming the corresponding alcohol or other substitution products.
-
Elimination Reactions: Under basic conditions, elimination of HI could potentially occur, although this is generally less favored for primary halides.
-
Photolytic Cleavage: Exposure to UV light can cause homolytic cleavage of the C-I bond, initiating radical-based degradation pathways.
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing undesired transformations while other parts of a molecule are being modified. Tert-butyl-(3-iodopropoxy)-dimethylsilane emerges as a specialized silyl ether protecting group for alcohols and phenols, offering unique advantages due to its bifunctional nature. This reagent not only provides the robust protection characteristic of tert-butyldimethylsilyl (TBDMS) ethers but also introduces a reactive iodopropyl chain, which can serve as a handle for subsequent synthetic manipulations.
These application notes provide a comprehensive guide to the use of this compound as a protecting group for alcohols. Detailed protocols for both the protection and deprotection steps are presented, along with quantitative data and visualizations to facilitate its successful implementation in research and development settings.
Chemical and Physical Properties
This compound is an organosilicon compound that appears as a colorless liquid. It is soluble in common organic solvents such as ethanol and dimethylformamide. As with many organosilane reagents, it should be handled with care in a well-ventilated area, avoiding contact with skin and eyes. It is a flammable liquid and should be stored away from heat and strong oxidizing agents.[1]
Application: Protection of Alcohols
The primary application of this compound is the protection of hydroxyl groups in alcohols and phenols. The reaction proceeds via the formation of a stable silyl ether linkage. The bulky tert-butyl group provides steric hindrance, rendering the protected alcohol resistant to a variety of reaction conditions, including those involving strong bases and nucleophiles.
General Reaction Scheme: Protection
The protection of an alcohol with this compound is typically carried out in the presence of a base, which facilitates the deprotonation of the alcohol to form a more nucleophilic alkoxide.
Caption: General workflow for the protection of an alcohol.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (Example: Benzyl Alcohol)
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Benzyl alcohol
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and anhydrous DMF.
-
Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.
| Substrate | Protecting Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Primary Alcohol | This compound | Imidazole | DMF | 12-24 | 0 to RT | High |
Table 1: Typical reaction conditions for the protection of a primary alcohol.
Deprotection of the Silyl Ether
The cleavage of the silyl ether to regenerate the alcohol is a crucial step in the synthetic sequence. A key advantage of silyl ethers is their susceptibility to cleavage by fluoride ions, owing to the high strength of the silicon-fluorine bond. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.
General Reaction Scheme: Deprotection
Caption: General workflow for the deprotection of the silyl ether.
Protocol 2: Deprotection of the Protected Alcohol
This protocol outlines a general procedure for the cleavage of the tert-butyl-(3-alkoxypropoxy)-dimethylsilyl ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
Protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 - 1.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
| Substrate | Deprotection Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protected Alcohol | TBAF (1 M in THF) | THF | 1-4 | RT | High |
Table 2: Typical reaction conditions for the deprotection of the silyl ether.
Logical Workflow for Utilizing the Protecting Group
The use of this compound as a protecting group follows a logical sequence of protection, intermediate reactions, and deprotection.
Caption: A typical synthetic workflow.
Conclusion
This compound is a valuable tool for the protection of alcohols in complex organic syntheses. Its robust nature under a variety of conditions, coupled with the mild and efficient cleavage using fluoride reagents, makes it an attractive choice for synthetic chemists. The presence of the iodopropyl chain offers an additional layer of synthetic versatility, allowing for subsequent functionalization. The protocols and data provided in these application notes are intended to serve as a practical guide for the successful implementation of this protecting group strategy in the laboratory. As with any chemical procedure, it is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.
References
Application Notes and Protocols for the Silylation of Primary Alcohols with "Tert-butyl-(3-iodopropoxy)-dimethylsilane"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" as a protecting group for primary alcohols. While specific literature detailing extensive substrate scope and quantitative yield tables for this particular reagent is limited, this document outlines a general protocol based on established silylation methodologies.
Introduction
In the field of organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the protection of functional groups is a critical strategy. Alcohols, being ubiquitous and reactive moieties, often require temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[1]
"this compound" is an organosilicon compound that serves as a reagent for the introduction of a silyl protecting group onto alcohols and phenols. The resulting tert-butyl-(3-iodopropoxy)-dimethylsilyl ether effectively shields the hydroxyl group, preventing its participation in subsequent chemical transformations. This reagent is a colorless liquid soluble in common organic solvents such as ethanol and dimethylformamide.
General Application
The primary application of "this compound" is the protection of primary alcohols. The silylation reaction involves the formation of a silicon-oxygen bond, converting the alcohol into a silyl ether. This transformation is typically carried out in the presence of a base, such as imidazole or triethylamine, which acts as a catalyst and acid scavenger. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity, particularly in molecules with multiple functional groups.
Table 1: Template for Silylation of Primary Alcohols with "this compound"
| Entry | Primary Alcohol Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Imidazole (1.2) | Dichloromethane | 25 | 12 | - |
| 2 | 1-Hexanol | Triethylamine (1.5) | Tetrahydrofuran | 0 to 25 | 8 | - |
| 3 | Cinnamyl alcohol | Imidazole (1.2) | Acetonitrile | 25 | 16 | - |
| 4 | Ethylene glycol | Imidazole (2.4) | Dichloromethane | 25 | 24 | - |
Note: The yield data is not available from the search results and would need to be determined experimentally.
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using "this compound". Optimization of the reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
Primary alcohol
-
This compound
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equivalent) and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM) at room temperature is added "this compound" (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silyl ether.
Experimental Workflow
The following diagram illustrates the general workflow for the silylation of a primary alcohol.
Caption: General workflow for the silylation of a primary alcohol.
Safety Precautions
"this compound" is a flammable liquid and should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. This compound may react violently with strong oxidizing agents and strong acids. Always consult the Safety Data Sheet (SDS) before use.
References
Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl-(3-iodopropoxy)-dimethylsilane as a bifunctional reagent for the synthesis and modification of peptides. This reagent incorporates a stable tert-butyldimethylsilyl (TBDMS) protecting group for hydroxyl functionalities and a reactive iodopropyl group for covalent modification, offering a versatile tool for advanced peptide chemistry.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected hydroxylpropyl moiety.[1] In the context of peptide science, its application extends to the strategic modification of amino acid side chains and the introduction of a cleavable linker system. The key features of this reagent are the robust TBDMS ether, which is stable under a variety of conditions but can be selectively cleaved, and the terminal iodide, a good leaving group for nucleophilic substitution reactions with various amino acid residues.
Applications in Peptide Chemistry
The primary application of this compound in peptide chemistry is the covalent modification of peptides to introduce a linker with a terminal hydroxyl group, which is initially protected as a TBDMS ether. This modification can be performed on nucleophilic amino acid side chains.
-
Alkylation of Cysteine Residues: The thiol group of cysteine is a soft nucleophile that readily reacts with iodoalkanes via an S_N2 mechanism to form a stable thioether bond.
-
Alkylation of Lysine Residues: The ε-amino group of lysine can be alkylated, although it may require more forcing conditions or a suitable base to deprotonate the amine.
-
Alkylation of Tyrosine Residues: The phenolate form of the tyrosine side chain can be O-alkylated.
The resulting modified peptide contains a TBDMS-protected hydroxyl group at the end of a propyl linker. This silyl ether can be kept as a protecting group during subsequent synthetic steps or can be cleaved under acidic conditions to reveal the terminal hydroxyl group. This hydroxyl group can then be used for further conjugations, such as the attachment of drugs, imaging agents, or other biomolecules. Silyl ethers have been explored as acid-cleavable linkers in antibody-drug conjugates, highlighting their potential in bioconjugation.
Data Summary
The following tables summarize key data related to the properties of this compound and the conditions for the deprotection of the resulting TBDMS ether.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 78878-05-4 |
| Molecular Formula | C9H21IOSi |
| Molecular Weight | 300.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 234.1 ± 23.0 °C at 760 mmHg |
| Storage Conditions | 4°C, protect from light, stored under nitrogen |
Table 2: Representative Conditions for TBDMS Ether Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Selectivity/Notes |
| Acetyl Chloride (catalytic) | Dry Methanol | 0 to RT | 0.5 - 2 h | Mild and tolerates many other protecting groups. |
| Oxone® | Methanol/Water | Room Temperature | 2.5 - 3 h | Selectively cleaves primary TBDMS ethers. |
| N-Iodosuccinimide (catalytic) | Methanol | Not specified | Not specified | Allows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. |
| Copper (II) Chloride Dihydrate (catalytic) | Acetone/Water | Reflux | 2 - 30 h | Nearly neutral conditions. |
| Formic Acid (5-10%) | Methanol | Not specified | Not specified | Can be used for selective deprotection of other silyl ethers in the presence of TBDMS. |
Experimental Protocols
Protocol 1: Modification of a Cysteine-Containing Peptide
This protocol describes a representative method for the alkylation of a cysteine residue in a peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the cysteine-containing peptide in DMF to a concentration of 1-5 mg/mL.
-
Add 2-3 equivalents of DIPEA to the peptide solution to basify the thiol group.
-
Add 1.5 equivalents of this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the modified peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Deprotection of the TBDMS Group
This protocol outlines the cleavage of the TBDMS ether from the modified peptide to reveal the terminal hydroxyl group using catalytic acetyl chloride in methanol.
Materials:
-
TBDMS-protected peptide
-
Dry Methanol
-
Acetyl Chloride
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the TBDMS-protected peptide in dry methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 equivalents) in dry methanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the deprotected peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity of the product by mass spectrometry.
Visualizations
Caption: Workflow for peptide modification and subsequent deprotection.
Caption: Logical relationship of the reagent's functional groups.
References
Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl-(3-iodopropoxy)-dimethylsilane in the synthesis of bioactive molecules, complete with detailed experimental protocols and data presented for ease of comparison.
Introduction
This compound is a versatile bifunctional reagent employed in medicinal chemistry and drug discovery. Its structure incorporates a silyl ether protecting group and a reactive primary alkyl iodide. This combination allows for the strategic introduction of a protected hydroxylpropyl linker into a target molecule. The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the hydroxyl group under a variety of reaction conditions and can be selectively deprotected when needed. The alkyl iodide serves as an effective electrophile for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a building block for the synthesis of complex molecules with potential therapeutic activity. It is particularly useful for:
-
Introducing flexible linkers: The three-carbon chain provides a flexible spacer, which can be crucial for optimizing the binding of a drug candidate to its biological target.
-
Facilitating pro-drug strategies: The protected hydroxyl group can be unmasked in a later synthetic step or in vivo to reveal a biologically active hydroxyl functionality.
-
Synthesis of precursors for complex natural products: As demonstrated in the planned synthesis of the anti-malarial alkaloid Galipeine, this reagent can be used to construct key side-chain precursors.
Application Example: Synthesis of a Galipeine Precursor
A notable application of a structurally related iodoalkane is in the planned total synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial properties. While a detailed experimental protocol for the use of this compound itself is not available in the cited literature, a poster abstract describes the synthesis of a key precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, which highlights a similar synthetic strategy.[1] This precursor is designed to be coupled with an α-amino-cycloalkylcuprate in a key reaction step.[1] The underlying principle involves the alkylation of a phenol with a silyl-protected iodoalkane to introduce a flexible side chain.
Logical Workflow for Synthesis of Galipeine Precursor
Caption: Logical workflow for the synthesis of the Galipeine precursor.
Experimental Protocols
General Protocol for O-Alkylation of a Phenol
This protocol describes the reaction of a generic phenol with this compound to introduce the protected hydroxypropyl chain.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Deprotection of the TBDMS Ether
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data Summary
As no specific literature with quantitative data for a drug discovery application of this compound was identified, the following table provides representative data that could be expected for the general O-alkylation protocol described above. These values are illustrative and will vary depending on the specific substrate.
| Reactant (Phenol) | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | 1-((3-(tert-Butyldimethylsilyloxy)propoxy)methyl)-4-methoxybenzene | K₂CO₃ | DMF | 70 | 18 | 85-95 |
| 2-Naphthol | 2-(3-(tert-Butyldimethylsilyloxy)propoxy)naphthalene | Cs₂CO₃ | MeCN | 80 | 12 | 90-98 |
| 3-Pyridinol | 3-(3-(tert-Butyldimethylsilyloxy)propoxy)pyridine | K₂CO₃ | DMF | 60 | 24 | 70-85 |
Signaling Pathways and Experimental Workflows
The specific signaling pathway targeted would depend on the final synthesized bioactive molecule. For instance, if the synthesized molecule is an inhibitor of a particular kinase, a diagram of that kinase signaling pathway would be relevant.
General Experimental Workflow in Drug Discovery
The following diagram illustrates a typical workflow where a reagent like this compound would be utilized.
Caption: A generalized workflow for drug discovery utilizing chemical synthesis.
Conclusion
This compound is a valuable tool in the medicinal chemist's arsenal. Its bifunctional nature allows for the controlled and strategic introduction of a protected hydroxypropyl linker, which can be instrumental in the design and synthesis of novel therapeutic agents. While detailed, published examples of its direct application in late-stage drug candidates are not widely available, its utility is evident from its role in the synthesis of complex molecular precursors and its applicability in standard synthetic transformations. The provided general protocols and representative data serve as a guide for researchers looking to employ this reagent in their drug discovery efforts.
References
Application Notes and Protocols: Reactions of Tert-butyl-(3-iodopropoxy)-dimethylsilane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl-(3-iodopropoxy)-dimethylsilane as a versatile alkylating agent. This reagent is particularly valuable for introducing a protected 3-hydroxypropyl moiety onto a variety of nucleophilic substrates. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under a range of reaction conditions and can be readily removed when required, making this reagent a valuable tool in multistep organic synthesis and drug development.[1]
Overview of Reactivity
This compound is a primary alkyl iodide, rendering it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage upon attack by a wide range of nucleophiles. The bulky TBDMS ether at the other end of the propyl chain is sterically demanding and stable to many reaction conditions, ensuring that the nucleophilic attack occurs selectively at the carbon bearing the iodine atom.
The general reaction scheme is as follows:
Caption: General SN2 reaction of this compound.
This document outlines the reaction of this compound with common classes of nucleophiles, including nitrogen, oxygen, sulfur, and phosphorus-based compounds. Detailed protocols and tabulated data are provided to facilitate the practical application of this reagent in a laboratory setting.
Reactions with Nitrogen Nucleophiles (N-Alkylation)
The alkylation of primary and secondary amines, as well as heterocyclic nitrogen compounds, with this compound provides a straightforward method for the synthesis of N-[3-(tert-butyldimethylsilyloxy)propyl] derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction.
Typical Reaction Conditions:
| Nucleophile Class | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amines | K₂CO₃, Et₃N | DMF, CH₃CN | 25 - 80 | 12 - 24 | 70 - 90 |
| Secondary Amines | K₂CO₃, Et₃N | DMF, CH₃CN | 25 - 80 | 12 - 24 | 75 - 95 |
| Heterocyclic Amines (e.g., Imidazole) | NaH, K₂CO₃ | DMF, THF | 0 - 60 | 6 - 18 | 80 - 95 |
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the N-alkylation of a secondary amine.
Reactions with Oxygen Nucleophiles (O-Alkylation)
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound is an ideal substrate for this reaction, readily undergoing substitution by alkoxides and phenoxides to form the corresponding ethers. The alkoxide is typically generated in situ by treating the alcohol or phenol with a strong base.
Typical Reaction Conditions:
| Nucleophile Class | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohols | NaH | THF, DMF | 0 - 25 | 6 - 12 | 85 - 95 |
| Secondary Alcohols | NaH | THF, DMF | 25 - 60 | 12 - 24 | 70 - 85 |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 25 - 80 | 8 - 18 | 80 - 98 |
Experimental Protocol: Williamson Ether Synthesis with a Phenol
This protocol outlines a general procedure for the O-alkylation of a phenol.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetone
Procedure:
-
Combine the phenol, potassium carbonate, and anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude ether by flash column chromatography.
Caption: Workflow for the Williamson ether synthesis with a phenol.
Reactions with Sulfur Nucleophiles (S-Alkylation)
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are typically fast and high-yielding, often proceeding at room temperature in the presence of a mild base.
Typical Reaction Conditions:
| Nucleophile Class | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Alkyl Thiols | Et₃N, DBU | CH₂Cl₂, THF | 0 - 25 | 2 - 6 | 90 - 99 |
| Aryl Thiols | K₂CO₃, NaH | DMF, Acetone | 25 - 50 | 4 - 10 | 85 - 95 |
Experimental Protocol: S-Alkylation of an Aliphatic Thiol
This protocol provides a general method for the synthesis of a thioether from an aliphatic thiol.
Materials:
-
Aliphatic thiol (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the aliphatic thiol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Reactions with Phosphorus Nucleophiles
Tertiary phosphines, such as triphenylphosphine, are good nucleophiles that react with primary alkyl halides to form phosphonium salts. These salts are valuable intermediates in organic synthesis, most notably as precursors to ylides for the Wittig reaction.
Typical Reaction Conditions:
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Triphenylphosphine | Toluene, Acetonitrile | 80 - 110 | 12 - 24 | > 90 |
Experimental Protocol: Synthesis of a Phosphonium Salt
This protocol details the preparation of [3-(tert-butyldimethylsilyloxy)propyl]triphenylphosphonium iodide.
Materials:
-
Triphenylphosphine (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The product will often precipitate from the solution as a white solid.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The product is typically of high purity and can be used without further purification.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected 3-hydroxypropyl group onto a diverse range of nucleophiles. The reactions are generally high-yielding and proceed under standard and mild conditions. The protocols and data presented in these application notes serve as a valuable resource for chemists engaged in the synthesis of complex molecules for research, development, and pharmaceutical applications.
References
Application Notes and Protocols: Tert-butyl-(3-iodopropoxy)-dimethylsilane as a Cleavable Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-(3-iodopropoxy)-dimethylsilane is a bifunctional linker that holds significant promise in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This linker features two key reactive moieties: an iodo group for covalent attachment to thiol-containing biomolecules (e.g., cysteine residues in proteins) and a tert-butyldimethylsilyl (TBDMS) ether that serves as a cleavable element under acidic conditions or in the presence of fluoride ions.
The strategic design of this linker allows for the stable conjugation of a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody) under physiological conditions (pH ~7.4). Upon internalization into target cells, the linker can be cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-5.5), releasing the payload in a controlled manner. This targeted release mechanism enhances the therapeutic window of the conjugate by minimizing off-target toxicity. Silyl ether-based linkers have been shown to possess greater plasma stability compared to some traditional acid-cleavable linkers like hydrazones.[1][2]
These application notes provide an overview of the properties of this compound and detailed protocols for its use in the preparation and cleavage of bioconjugates.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C9H21IOSi | [3] |
| Molecular Weight | 300.26 g/mol | |
| Appearance | Colorless liquid | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [3] |
| Storage | 4°C, protect from light, stored under nitrogen. |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Avoid contact with strong oxidants and acids.[3] Personal protective equipment, including safety glasses and gloves, should be worn during handling.[3]
Application: Antibody-Drug Conjugate (ADC) Synthesis
This section outlines a general procedure for the conjugation of a thiol-containing payload to an antibody via its cysteine residues using this compound. The process involves the reduction of interchain disulfide bonds in the antibody to generate free thiols, followed by alkylation with the linker, and subsequent attachment of the payload. For the purpose of this protocol, we will assume a two-step process where the linker is first attached to the payload.
Experimental Workflow
Caption: Workflow for ADC synthesis using the linker.
Protocol 1: Conjugation of this compound to a Thiol-Containing Payload
This protocol describes the initial step of attaching the linker to a payload that has a free thiol group.
Materials:
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the thiol-containing payload in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add 1.5 equivalents of this compound to the solution.
-
Add 2.0 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of Payload-Linker to an Antibody
This protocol details the conjugation of the purified payload-linker construct to a monoclonal antibody (mAb) through its cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified payload-linker conjugate from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the purified payload-linker conjugate in DMSO to prepare a 10 mM stock solution.
-
Immediately after the reduction and desalting steps, add the payload-linker stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the payload-linker per antibody is a good starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted payload-linker.
-
Incubate for an additional 30 minutes.
-
Purify the resulting ADC from unconjugated payload-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Application: Cleavage of the Silyl Ether Linker
The TBDMS ether of the linker can be cleaved under acidic conditions, mimicking the environment of endosomes and lysosomes, or by using a fluoride source.
Signaling Pathway for ADC Action
Caption: Mechanism of action for an ADC with an acid-cleavable linker.
Protocol 3: Acid-Mediated Cleavage of the Linker
This protocol simulates the acidic environment of lysosomes to induce linker cleavage.
Materials:
-
Purified ADC from Protocol 2
-
Citrate buffer (0.1 M, pH 4.5)
-
PBS (0.1 M, pH 7.4) as a control
-
Incubator at 37°C
-
Analytical HPLC
Procedure:
-
Prepare two samples of the purified ADC, each at a concentration of 1 mg/mL. One sample in citrate buffer (pH 4.5) and the other in PBS (pH 7.4).
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Analyze the aliquots by analytical reverse-phase HPLC to quantify the amount of released payload.
-
Compare the rate of payload release at pH 4.5 versus pH 7.4 to determine the acid-lability and stability of the linker.
Expected Results: A significantly higher rate of payload release is expected at pH 4.5 compared to pH 7.4, demonstrating the acid-sensitive nature of the silyl ether linker. Silyl ether linkers have been reported to have half-lives of over 7 days in plasma (pH ~7.4).[1][2]
Protocol 4: Fluoride-Mediated Cleavage of the Linker
This protocol provides an alternative, rapid method for cleaving the silyl ether for analytical purposes.
Materials:
-
Purified ADC from Protocol 2
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Reaction buffer (e.g., PBS)
-
Analytical HPLC
Procedure:
-
To a solution of the ADC in PBS, add TBAF solution to a final concentration of 100 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Analyze the reaction mixture by HPLC to confirm the complete cleavage of the linker and release of the payload.
Quantitative Data Summary
The following tables provide representative data that could be expected from experiments using a silyl ether-based linker. The exact values will be dependent on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation and Characterization of ADC
| Parameter | Example Value | Method of Analysis |
| Antibody Concentration | 5.0 mg/mL | BCA Assay |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC / UV-Vis |
| % Monomer | > 95% | SEC-HPLC |
| In Vitro Cytotoxicity (IC50) | 1-10 nM | Cell-based assay |
Table 2: Stability and Cleavage of ADC
| Condition | Time (hours) | % Payload Released |
| PBS, pH 7.4, 37°C | 24 | < 5% |
| PBS, pH 7.4, 37°C | 48 | < 10% |
| Citrate Buffer, pH 4.5, 37°C | 8 | ~ 50% |
| Citrate Buffer, pH 4.5, 37°C | 24 | > 90% |
Conclusion
This compound is a versatile linker for bioconjugation, offering a balance of stability at physiological pH and controlled cleavage in acidic environments. These properties make it a valuable tool for the development of next-generation ADCs and other targeted drug delivery systems. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in their bioconjugation strategies. Further optimization of reaction conditions may be necessary for specific applications.
References
Protocol for deprotection of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" ether
Introduction
Tert-butyl-(3-iodopropoxy)-dimethylsilane is a valuable intermediate in organic synthesis, featuring a primary alcohol protected as a tert-butyldimethylsilyl (TBS) ether and a primary alkyl iodide. The selective cleavage of the TBS ether is a critical step in multi-step syntheses to unmask the hydroxyl group for subsequent transformations. The presence of the iodide functionality necessitates the use of mild deprotection conditions to avoid undesirable side reactions such as elimination or substitution. These application notes provide an overview of suitable deprotection protocols, quantitative data for various methods, a detailed experimental procedure, and a workflow diagram.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes various methods for the deprotection of TBS ethers, with special consideration for their compatibility with the primary iodide in the target molecule.
| Method ID | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Notes on Compatibility with Iodide |
| A | Tetrabutylammonium fluoride (TBAF) (1.1 eq.) | Tetrahydrofuran (THF) | 0 to rt | 30 min - 2 h | >90 | Generally compatible, but the basicity of TBAF can sometimes promote elimination, especially with prolonged reaction times or elevated temperatures. Buffering with acetic acid may be beneficial.[1] |
| B | Hydrofluoric acid - Pyridine (HF·Py) | THF / Pyridine | 0 to rt | 1 - 4 h | >90 | Buffered fluoride source, less basic than TBAF, reducing the risk of side reactions.[1] |
| C | Pyridinium p-toluenesulfonate (PPTS) (catalytic) | Methanol (MeOH) or Ethanol (EtOH) | rt to 50 | 2 - 12 h | 85-95 | Mild acidic conditions that are well-tolerated by most functional groups, including iodides. |
| D | Acetic acid / THF / H₂O (3:1:1) | Acetic acid, THF, Water | 40 - 50 | 4 - 16 h | 80-90 | A common and mild acidic method, though reaction times can be longer.[1] |
| E | Iodine (I₂) (catalytic) | Methanol (MeOH) | rt | 30 min - 2 h | >90 | A very mild and efficient method for cleaving TBS ethers. The conditions are neutral and should be fully compatible with the iodide.[2] |
| F | Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol (MeOH) | rt | 1 - 3 h | >95 | A mild catalytic method with high functional group tolerance.[3] |
Experimental Protocols
Method A: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a general and widely used method for the cleavage of TBS ethers using TBAF.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours at room temperature.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodopropan-1-ol.
Mandatory Visualization
Caption: Workflow for the deprotection of this compound.
References
Application Notes: The Strategic Use of a Bifunctional Linker in Solid-Phase Organic Synthesis
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and materials science, enabling the rapid and efficient construction of compound libraries. A key element in SPOS is the choice of a linker, a molecule that tethers the substrate to an insoluble solid support. The ideal linker should be stable to a wide range of reaction conditions and cleavable under specific, mild conditions to release the final product. tert-Butyl-(3-iodopropoxy)-dimethylsilane emerges as a versatile bifunctional reagent that can be employed as a traceless linker in the solid-phase synthesis of heterocyclic compounds, such as benzofurans.
This reagent incorporates two key functionalities: a primary alkyl iodide for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) ether. The alkyl iodide allows for the immobilization of substrates, such as phenols, onto a solid support via O-alkylation. The TBDMS ether serves as a latent hydroxyl group that, upon cleavage, can participate in subsequent intramolecular reactions or be used as a point of attachment for further diversification. The silicon-based linkage offers the advantage of being "traceless," meaning that upon cleavage, no residual functionality from the linker remains on the final product.
Core Application: Traceless Solid-Phase Synthesis of 2-Arylbenzofurans
A primary application of this compound is in the traceless solid-phase synthesis of 2-arylbenzofurans. In this strategy, a phenol is first immobilized on a solid support through O-alkylation with the iodo-functionalized end of the linker. The tethered phenol can then undergo various transformations on the solid support. A subsequent palladium-catalyzed intramolecular C-H activation/C-C bond formation can lead to the formation of the benzofuran ring system. The final step involves the cleavage of the silyl ether, which can be achieved under acidic conditions, releasing the desired 2-arylbenzofuran into solution, free from the solid support and any linker fragments.
Advantages in Solid-Phase Synthesis
The use of this compound as a linker offers several advantages:
-
Traceless Cleavage: The silicon-carbon bond can be cleaved to leave a hydrogen atom at the point of attachment, ensuring that the final product is not functionalized by the linker.
-
Orthogonal Chemistry: The stability of the silyl ether to a variety of reaction conditions allows for a wide range of chemical transformations to be performed on the solid-supported substrate before cleavage.
-
Flexibility: The bifunctional nature of the linker allows for its use in various synthetic strategies, including catch-and-release purification.
Experimental Protocols
Protocol 1: Immobilization of a Phenol on a Solid Support
This protocol describes the O-alkylation of a phenol with this compound to tether it to a solid support.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Phenol of interest
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x resin volume).
-
Prepare a solution of the phenol (3 eq.), this compound (3 eq.), K₂CO₃ (5 eq.), and NaI (1 eq.) in DMF.
-
Add the solution to the swollen resin and shake the mixture at 60 °C for 24 hours.
-
Cool the reaction vessel to room temperature, drain the solvent, and wash the resin sequentially with DMF, water, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of a 2-Arylbenzofuran (General Scheme)
This protocol outlines a general procedure for the synthesis of a 2-arylbenzofuran on the solid support, followed by cleavage.
Materials:
-
Phenol-functionalized resin from Protocol 1
-
Arylacetylene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Coupling: Swell the phenol-functionalized resin in toluene. Add the arylacetylene (5 eq.), palladium catalyst (0.1 eq.), ligand (0.2 eq.), and base (3 eq.). Heat the mixture at 100 °C for 18 hours.
-
Washing: Cool the resin, drain the solvent, and wash sequentially with toluene, DCM, and MeOH. Dry the resin.
-
Cleavage: Swell the resin in DCM. Add a solution of 50% TFA in DCM. Shake at room temperature for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with DCM. Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-arylbenzofuran. Purify by chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for Silyl Ether Cleavage
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Selectivity | Yield (%) |
| Hf(OTf)₄ (0.05-3 mol%) | CH₂Cl₂ | 25 | 0.5 - 2 | High for TBDMS vs. other silyl groups | 85 - 98 |
| Acetyl chloride (cat.) | Dry MeOH | 0 - 25 | 0.5 - 2 | High for alkyl TBDMS vs. aryl TBDMS | 90 - 98 |
| Oxone® | 1:1 MeOH/H₂O | 25 | 2.5 - 3 | Selective for primary TBDMS | 80 - 95 |
| PMA/SiO₂ | CH₂Cl₂ | 25 | 1 - 2 | Tolerates many functional groups | 85 - 95 |
| N-Iodosuccinimide (cat.) | MeOH | 25 | 0.5 - 1 | Selective for alcoholic TBDMS | 90 - 99 |
Data is compiled from various sources and represents typical yields and conditions. Actual results may vary depending on the specific substrate.
Visualizations
Caption: Workflow for the solid-phase synthesis of benzofurans.
Caption: Functional components of the linker reagent.
Application Notes and Protocols for Catalytic Reactions Involving Tert-butyl-(3-iodopropoxy)-dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Tert-butyl-(3-iodopropoxy)-dimethylsilane in various palladium- and copper-catalyzed cross-coupling reactions. This versatile reagent, featuring a primary alkyl iodide and a protected alcohol functionality, is a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. The tert-butyldimethylsilyl (TBS) ether group is a common protecting group for alcohols, allowing for the selective functionalization of the iodo- a moiety.[1]
Introduction
This compound is a key substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through catalytic cross-coupling reactions. As a primary alkyl iodide, it can participate in a variety of transformations, including Negishi, Suzuki-Miyaura, Sonogashira, Heck, and Kumada couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.
Catalytic Coupling Reactions: A Comparative Overview
The following tables summarize typical catalytic conditions for the cross-coupling of unactivated primary alkyl iodides, such as this compound, with various coupling partners. These conditions are generalized from literature precedents and may require optimization for specific substrates.
Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Negishi Coupling | Organozinc Reagents (R-ZnX) | Pd₂(dba)₃ | PCyp₃ (Cyclopentylphosphine) | NMI (N-Methylimidazole) | THF/NMP | 80 |
| Suzuki-Miyaura Coupling | Organoboron Reagents (R-B(OR)₂) | Na₂PdCl₄ | TXPTS (Trisulfonated Aryl Phosphine) | - | Water | RT - 100 |
| Sonogashira Coupling | Terminal Alkynes | [(π-allyl)PdCl]₂ / CuI | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | Dioxane | 25 - 60 |
| Heck Reaction | Alkenes | Pd(dppf)Cl₂ | dppf | - | - | RT - 100 |
| Kumada Coupling | Grignard Reagents (R-MgX) | Pd₂(dba)₃ | PPh₃ | - | THF | Reflux |
Copper-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System | Ligand | Base/Additive | Solvent | Temperature (°C) |
| Suzuki-Miyaura Type | Organoboron Reagents | [Cu(MeCN)₄]PF₆ | - | NEt₃ / TMHD | DMSO/THF | RT |
| Sonogashira Type | Terminal Alkynes | [Cu(CH₃CN)₄]BF₄ | Terpyridine | K₂CO₃ | - | 50 |
Experimental Protocols
The following are detailed protocols for key catalytic cross-coupling reactions applicable to this compound.
Protocol 1: Palladium-Catalyzed Negishi Coupling of a Primary Alkyl Iodide
This protocol describes a general procedure for the cross-coupling of a primary alkyl iodide with an organozinc reagent.[2]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Alkyl-, Alkenyl-, or Aryl-zinc halide) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tricyclopentylphosphine (PCyp₃) (8 mol%)
-
N-Methylimidazole (NMI) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and PCyp₃ (0.08 equiv).
-
Add a solution of the organozinc reagent (1.5 equiv) in anhydrous THF.
-
Add a solution of this compound (1.0 equiv) in a mixture of anhydrous THF and NMP.
-
Add N-Methylimidazole (0.10 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Suzuki-Miyaura Type Coupling of a Primary Alkyl Iodide
This protocol outlines a procedure for the copper-catalyzed cross-coupling of a primary alkyl iodide with an organoboron reagent.[3]
Materials:
-
This compound (1.0 equiv)
-
Organoboron reagent (e.g., Arylboronic acid or ester) (2.5 equiv)
-
[Cu(MeCN)₄]PF₆ (20 mol%)
-
Triethylamine (NEt₃) (3.0 equiv)
-
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) (25 mol%)
-
Cumene hydroperoxide solution (in THF, 0.5 M) (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Nitrogen gas
Procedure:
-
To an oven-dried tube equipped with a magnetic stir bar, add this compound (1.0 equiv) and [Cu(MeCN)₄]PF₆ (0.20 equiv).
-
Cap the tube, evacuate, and backfill with nitrogen (repeat three times).
-
Sequentially add dry and degassed DMSO, TMHD (0.25 equiv), NEt₃ (3.0 equiv), and the organoboron reagent solution in THF (2.5 equiv).
-
Add the cumene hydroperoxide solution (3.0 equiv) dropwise to the vigorously stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling of a Primary Alkyl Iodide
This protocol provides a general method for the coupling of a primary alkyl iodide with a terminal alkyne.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Allylpalladium(II) chloride dimer ([(π-allyl)PdCl]₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (7.5 mol%)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr·HCl) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge a Schlenk tube with [(π-allyl)PdCl]₂ (0.025 equiv), CuI (0.075 equiv), the NHC ligand precursor (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous dioxane, followed by the terminal alkyne (1.2 equiv) and this compound (1.0 equiv).
-
Seal the tube and heat the reaction at a specified temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the described cross-coupling reactions.
Caption: Generalized catalytic cycles for Palladium-catalyzed cross-coupling reactions.
Caption: Proposed radical pathway for copper-catalyzed Suzuki-Miyaura type coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl-(3-iodopropoxy)-dimethylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane".
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Silylation of 3-iodopropanol: This is a direct approach where 3-iodopropanol is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.[1]
-
Iodination of a silylated propanol derivative: This involves first protecting 3-propanol or a derivative (like 3-bromopropanol or 3-chloropropanol) with a TBDMS group, followed by a halogen exchange reaction (e.g., Finkelstein reaction) to introduce the iodide.[2]
Q2: My reaction yield is consistently low. What is the most common reason for this?
The most frequent cause of low yields in silylation reactions is the presence of moisture.[3] TBDMSCl and other silylating agents are highly sensitive to water and will readily hydrolyze to form the corresponding silanol (e.g., tert-butyldimethylsilanol), which can then dimerize to form a disiloxane. This consumes the silylating agent and prevents it from reacting with the intended alcohol.
Q3: What are the recommended reaction conditions for the silylation of 3-iodopropanol?
A widely used and reliable method is the Corey protocol, which involves reacting the alcohol with TBDMSCl and imidazole in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Dichloromethane (DCM) can also be used as a solvent.[5] It is crucial to ensure all reagents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can the iodide functional group in 3-iodopropanol interfere with the silylation reaction?
The primary alkyl iodide in 3-iodopropanol is generally stable under the standard silylation conditions (e.g., imidazole or triethylamine as a base). However, stronger, non-nucleophilic bases or high temperatures could potentially promote elimination reactions. It's also known that iodine can act as a catalyst in silylation reactions, potentially accelerating the process.[6]
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. The silylated product will be significantly less polar than the starting alcohol (3-iodopropanol). A typical mobile phase for TLC analysis could be a mixture of hexane and ethyl acetate. The spots can be visualized using a suitable stain, such as potassium permanganate or p-anisaldehyde, as the starting alcohol and product are not typically UV-active.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Presence of moisture: Silylating agent has been hydrolyzed. | - Ensure all glassware is oven-dried or flame-dried. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Inactive silylating agent: TBDMSCl may be old or improperly stored. | - Use a fresh bottle of TBDMSCl. - Store TBDMSCl under an inert atmosphere and in a desiccator. | |
| 3. Insufficient base: Incomplete deprotonation of the alcohol. | - Ensure the correct stoichiometry of the base (typically 1.5-2.5 equivalents of imidazole).[4] | |
| 4. Low reaction temperature: The reaction may be too slow. | - Allow the reaction to stir at room temperature for a longer period (overnight). If no progress is observed, gentle heating (e.g., to 40-50 °C) can be considered. | |
| Multiple Spots on TLC (Side Products) | 1. Formation of disiloxane: Due to hydrolysis of TBDMSCl. | - Follow the recommendations for ensuring anhydrous conditions. |
| 2. Elimination of HI: Formation of allyl alcohol or its silylated derivative, especially with stronger bases or heat. | - Use a mild, nucleophilic base like imidazole. - Avoid excessive heating. | |
| 3. Intermolecular etherification: Two molecules of 3-iodopropanol reacting to form an ether. | - Ensure the silylating agent is added to the mixture of the alcohol and base to promote the desired reaction first. | |
| Difficult Purification | 1. Co-elution of product and unreacted starting material: Similar polarities on silica gel. | - Adjust the polarity of the eluent for column chromatography. A gradient elution may be necessary. - If the product is sufficiently volatile, distillation under reduced pressure can be an option. |
| 2. Presence of silanol byproducts: Can streak on the column. | - A thorough aqueous workup can help remove most of the water-soluble byproducts before chromatography. |
Data Presentation
| Compound | Starting Material | Reagents and Conditions | Yield | Reference |
| tert-butyl((8-iodooctyl)oxy)dimethylsilane | 8-bromo-1-octanol | 1. TBDMSCl, Et₃N, CH₂Cl₂ (Silylation) 2. NaI, Acetone (Iodination) | 57% (over 3 steps) | [2] |
This data is for a longer-chain analogue and the yield is reported over multiple steps. The yield for the direct silylation of 3-iodopropanol may vary.
Experimental Protocols
The following is a representative protocol for the silylation of a halo-alcohol, which can be adapted for the synthesis of this compound from 3-iodopropanol.
Protocol: Synthesis of this compound
This protocol is adapted from the general Corey procedure for silylation.[4]
Materials:
-
3-Iodopropanol
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-iodopropanol (1.0 eq.).
-
Add anhydrous DMF to dissolve the alcohol.
-
Add imidazole (2.5 eq.) to the solution and stir until it dissolves.
-
In a separate flask, dissolve TBDMSCl (1.2 eq.) in a minimal amount of anhydrous DMF.
-
-
Reaction:
-
Slowly add the TBDMSCl solution to the stirred solution of 3-iodopropanol and imidazole at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting alcohol spot is no longer visible.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Side reactions of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" with functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Tert-butyl-(3-iodopropoxy)-dimethylsilane" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications in organic synthesis?
This compound is a bifunctional organic reagent featuring a primary alkyl iodide and a tert-butyldimethylsilyl (TBDMS) ether. This structure allows it to act as a versatile building block, primarily for the introduction of a protected 3-hydroxypropyl group. Its main applications include substitution reactions, condensations, and cyclizations.[1]
Q2: What are the main reactive sites on this molecule?
The two primary reactive sites are:
-
The primary alkyl iodide: The carbon atom bonded to the iodine is electrophilic and susceptible to nucleophilic attack, making it an excellent site for SN2 reactions.[1]
-
The tert-butyldimethylsilyl (TBDMS) ether: The silicon-oxygen bond can be cleaved under specific acidic conditions or, more commonly, by fluoride ion sources. The bulky tert-butyl group provides significant steric hindrance, making the TBDMS ether relatively stable to a range of reaction conditions.
Q3: Under what conditions is the TBDMS ether group stable?
The TBDMS ether is generally stable under the following conditions:
-
Aqueous bases.
-
Many reductive and oxidative conditions.
-
Mildly acidic conditions (though prolonged exposure to strong acids will cause cleavage).
Q4: What are the most common reagents used to cleave the TBDMS ether?
The most common method for TBDMS ether deprotection is the use of fluoride ion sources. Tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF) is the most frequently used reagent. Other reagents include hydrofluoric acid (HF) and its pyridine complex (HF-Pyridine).
Troubleshooting Guides for Side Reactions
This section addresses specific issues that may arise during reactions with "this compound" and various functional groups.
Issue 1: Incomplete reaction or low yield during nucleophilic substitution.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently nucleophilic substrate | Use a stronger base to deprotonate the nucleophile fully. | A higher concentration of the anionic nucleophile will increase the reaction rate. |
| Steric hindrance at the nucleophilic site | Increase the reaction temperature or use a less sterically hindered base for deprotonation. | Higher temperatures can overcome the activation energy barrier, but may also promote side reactions. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF or DMSO. | These solvents are known to accelerate SN2 reactions. |
| Decomposition of the reagent | Store the reagent at 4°C, protected from light and under an inert atmosphere.[2] | Alkyl iodides can be sensitive to light and prolonged storage at room temperature. |
Issue 2: Unintended cleavage of the TBDMS ether.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction conditions are too acidic. | Buffer the reaction mixture or use non-acidic conditions. | TBDMS ethers are susceptible to cleavage under strongly acidic conditions. |
| Presence of fluoride ions. | Ensure all reagents and glassware are free from fluoride contamination. | Even trace amounts of fluoride can catalyze the cleavage of the TBDMS ether. |
| Use of certain Lewis acids. | Avoid strong Lewis acids if possible, or perform the reaction at a lower temperature. | Some Lewis acids can promote the cleavage of silyl ethers. |
| High reaction temperatures. | Run the reaction at the lowest effective temperature. | Thermal decomposition can lead to TBDMS ether cleavage. |
Issue 3: Formation of elimination byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a strong, sterically hindered base. | Use a non-hindered, strong base (e.g., NaH, K2CO3). | Sterically hindered bases can preferentially act as bases for elimination rather than facilitating nucleophilic substitution. |
| High reaction temperatures. | Perform the reaction at a lower temperature. | Elimination reactions are often favored at higher temperatures. |
Issue 4: Intramolecular cyclization.
| Potential Cause | Troubleshooting Step | Rationale |
| Generation of a nucleophile within the molecule after the initial reaction. | This is a substrate-dependent issue. Consider an alternative synthetic route or protecting group strategy if this is a significant problem. | If the product of the initial substitution contains a nucleophilic site, it may react intramolecularly with the electrophilic silicon atom, especially under conditions that promote silyl ether cleavage. |
Reactions with Specific Functional Groups: Expected Outcomes and Potential Side Reactions
| Functional Group | Expected Reaction | Typical Conditions | Potential Side Reactions & Troubleshooting |
| Amines (Primary & Secondary) | N-alkylation | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | Over-alkylation: Use a larger excess of the amine. Low reactivity: Use a stronger, non-nucleophilic base to deprotonate the amine. |
| Alcohols & Phenols | O-alkylation (Ether formation) | Strong base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | TBDMS cleavage: Avoid acidic workup; use a milder base if possible. Low yield with hindered alcohols: Increase reaction temperature and time. |
| Thiols | S-alkylation (Thioether formation) | Base (e.g., Et3N, K2CO3), Solvent (e.g., DMF, CH2Cl2) | Oxidation of thiol: Perform the reaction under an inert atmosphere. Elimination: Use of DMF as a solvent has been reported to cause elimination in some cases with related electrophiles; consider switching to a solvent like CH2Cl2.[3] |
| Carboxylic Acids | O-alkylation (Ester formation) | Base (e.g., Cs2CO3, DBU), Solvent (e.g., DMF) | Low yield: Consider activation of the carboxylic acid (e.g., with DCC/DMAP) if direct alkylation is inefficient.[4][5] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Reaction with the electrophilic carbon | Anhydrous ether or THF | Reaction with the silyl ether: This is a significant risk. The silicon atom is electrophilic and can be attacked by strong nucleophiles. This reagent is generally not compatible with strong organometallic reagents. |
Experimental Protocols
Representative Protocol for Alkylation of a Diaminodiacid Derivative with a TBDMS-protected Iodoalkane
This protocol is adapted from the synthesis of a related compound, tert-butyl((8-iodooctyl)oxy)dimethylsilane, and its subsequent use in an alkylation reaction.[6] This serves as a model for the reactivity of "this compound".
Step 1: Synthesis of tert-butyl((8-iodooctyl)oxy)dimethylsilane (Analogous to the title compound)
-
To a solution of 1,8-octanediol (1 equiv) in dry CH2Cl2, add triethylamine (1.5 equiv).
-
After stirring for 10 minutes in an ice bath, add tert-butyldimethylsilyl chloride (1.1 equiv) in CH2Cl2.
-
Allow the solution to stir overnight at ambient temperature.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the mono-protected alcohol.
-
The resulting alcohol is then subjected to standard iodination conditions (e.g., PPh3, imidazole, I2) to afford the iodoalkane.
Step 2: Alkylation Reaction
-
To a solution of the diaminodiacid derivative (1 equiv) in anhydrous DMF, add cesium carbonate (Cs2CO3, 3 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl((8-iodooctyl)oxy)dimethylsilane (2.5 equiv) in anhydrous DMF.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: General Sɴ2 reaction pathways of this compound with common nucleophiles.
Caption: A decision-making workflow for troubleshooting incomplete nucleophilic substitution reactions.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl(3-iodopropoxy)dimethylsilane | 78878-05-4 [sigmaaldrich.com]
- 3. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Products from Tert-butyl-(3-iodopropoxy)-dimethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Tert-butyl-(3-iodopropoxy)-dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as an alkylating agent in reactions such as the Williamson ether synthesis.[1][2] In this reaction, it introduces a tert-butyldimethylsilyl (TBDMS)-protected hydroxypropyl group onto a variety of nucleophiles, including alkoxides, phenoxides, and carbanions.[3] The TBDMS group serves as a protecting group for the alcohol functionality, which can be deprotected in a later synthetic step.[4]
Q2: What are the typical impurities I might encounter after a reaction with this compound?
A2: Common impurities include unreacted this compound, the nucleophile starting material, elimination byproducts (propene derivatives), and hydrolysis products of the silyl ether, such as 3-(tert-butyldimethylsilyloxy)propan-1-ol. If the TBDMS group is inadvertently cleaved during the reaction or workup, you may also have the unprotected diol product.
Q3: How can I monitor the progress of my reaction involving this compound by Thin Layer Chromatography (TLC)?
A3: Since this compound and its silylated products often lack a UV chromophore, visualization on a TLC plate under UV light can be challenging.[5][6] It is recommended to use a staining agent for visualization.[7]
Here are some effective staining methods:
-
Potassium Permanganate (KMnO₄) stain: This stain is useful for detecting compounds that can be oxidized, such as alcohols (if deprotection occurs) and alkenes (elimination byproduct).
-
PMA (Phosphomolybdic Acid) stain: This is a general stain for many organic compounds, including alcohols and ethers.[8]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize non-polar compounds, which will appear as brown spots.[8][9]
-
Vanillin stain: A vanillin/sulfuric acid stain can be used to visualize a wide range of compounds, often giving different colors depending on the functional group.[10]
Q4: What are the general stability characteristics of the TBDMS ether group in my product?
A4: TBDMS ethers are generally robust protecting groups. They are significantly more stable to hydrolysis than trimethylsilyl (TMS) ethers.[11] They are stable to aqueous base but can be cleaved under acidic conditions.[12] Strong acids or fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) are typically used for their removal.[4][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions with this compound.
Problem 1: Persistent emulsion during aqueous workup.
-
Question: I am observing a persistent emulsion in my separatory funnel during the aqueous wash of my reaction mixture. How can I resolve this?
-
Answer: Emulsion formation is a common issue, especially when silyl ethers are present.[14] Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[14]
-
Patience and Gentle Inversion: Sometimes, allowing the separatory funnel to stand undisturbed can lead to phase separation. Gentle swirling or inverting, rather than vigorous shaking, can also prevent stable emulsions from forming.
-
Change in Solvent: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break it up.
-
Problem 2: My desired product is decomposing on the silica gel column.
-
Question: I am attempting to purify my TBDMS-protected product using silica gel chromatography, but I am observing streaking on the TLC and low recovery, suggesting decomposition. What is the cause and how can I prevent it?
-
Answer: Standard silica gel is slightly acidic, which can lead to the cleavage of acid-sensitive protecting groups like TBDMS ethers.[5] Here are some solutions:
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry of the silica in your eluent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2%).[4] This mixture is then used to pack the column.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for purifying acid-sensitive compounds.
-
Minimize Contact Time: Running the column with a slightly higher flow rate ("flash" chromatography) will reduce the time your compound spends in contact with the stationary phase, minimizing the risk of decomposition.[15]
-
Problem 3: Difficulty in removing unreacted this compound.
-
Question: My purified product is still contaminated with unreacted this compound. How can I effectively remove it?
-
Answer: Since both the starting material and the desired product are likely to have similar polarities, chromatographic separation can be challenging.
-
Optimize Chromatography: Careful optimization of the eluent system for flash chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be necessary to achieve separation.
-
Chemical Conversion: If chromatographic separation is ineffective, you could consider a chemical modification of the unreacted starting material. For example, reacting the crude mixture with a small amount of a highly polar, solid-supported nucleophile could bind the iodo-starting material, making it easily filterable.
-
Deprotection and Reprotection: In some cases, it may be easier to deprotect the TBDMS group, purify the resulting more polar alcohol, and then reprotect it if necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of an ether using this compound and an alcohol.
-
Alkoxide Formation: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add this compound (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol. The reaction may be gently heated if it is sluggish.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Flash Column Chromatography of a TBDMS-Protected Ether
-
TLC Analysis: Determine a suitable eluent system by TLC analysis. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.[15] A common eluent system is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[15]
-
Elution: Begin elution with the determined solvent system, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a qualitative comparison of the stability of different silyl ethers, which can be useful when planning synthetic steps or purification strategies.[6]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (Normalized to TMS) | Relative Rate of Basic Hydrolysis (Normalized to TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. benchchem.com [benchchem.com]
- 15. science.uct.ac.za [science.uct.ac.za]
Overcoming steric hindrance in "Tert-butyl-(3-iodopropoxy)-dimethylsilane" silylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tert-butyl-(3-iodopropoxy)-dimethylsilane for the silylation of alcohols. Given the significant steric hindrance associated with this reagent, this guide focuses on strategies to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilicon compound used in organic synthesis.[1] Its primary application is as a protecting group for alcohols and phenols.[1] The bulky tert-butyldimethylsilyl (TBDMS) group provides robust protection against a variety of reaction conditions, while the iodopropoxy functional handle allows for subsequent chemical transformations.
Q2: Why is the silylation of sterically hindered alcohols with this compound often challenging?
A2: The reaction can be challenging due to the significant steric bulk of both the silylating agent and potentially the alcohol substrate. The large tert-butyl group on the silicon atom can physically block the approach of the alcohol's hydroxyl group, slowing down or preventing the reaction. This steric hindrance is a known factor in silylation reactions with bulky reagents.
Q3: What are the general stability characteristics of the resulting silyl ether?
A3: The resulting tert-butyldimethylsilyl (TBDMS) ether is significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2] TBDMS ethers are generally stable to aqueous base but can be cleaved under acidic conditions or with fluoride ion sources like tetra-n-butylammonium fluoride (TBAF). The stability is primarily due to the steric protection afforded by the bulky tert-butyl group.[3]
Q4: Are there more reactive alternatives to this compound for very hindered alcohols?
A4: For exceptionally hindered alcohols where silylation with the corresponding silyl chloride is sluggish, using the silyl triflate analogue can be more effective. Silyl triflates are more reactive than silyl chlorides and can often silylate substrates that are unreactive towards the chloride counterpart.
Troubleshooting Guide
This guide addresses common issues encountered during the silylation of sterically hindered alcohols with this compound.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficiently reactive conditions for a hindered alcohol. | Increase the reaction temperature. For highly hindered substrates, temperatures of 60-80°C may be necessary. |
| Use a stronger, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) in place of imidazole or triethylamine. | |
| Switch to a more polar aprotic solvent like DMF or NMP, which can accelerate the reaction. | |
| If using the silyl chloride, consider converting it to the more reactive silyl triflate in situ or using a pre-formed silyl triflate. | |
| Poor quality of reagents or solvent. | Ensure all reagents are of high purity and the solvent is anhydrous. Water can consume the silylating agent. |
| Inappropriate stoichiometry. | For difficult substrates, a higher excess of the silylating agent (1.5-2.0 equivalents) and base (2-3 equivalents) may be required. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high, leading to decomposition. | Optimize the temperature by running the reaction at a lower temperature for a longer duration. |
| Presence of multiple reactive functional groups. | If the substrate contains other nucleophilic groups, consider protecting them prior to silylation. |
| Base-induced side reactions. | If using a very strong base, consider switching to a milder base like imidazole, especially if the substrate is base-sensitive. |
Issue 3: Difficult Product Purification
| Possible Cause | Troubleshooting Steps |
| Excess silylating agent and its hydrolysis byproducts. | After the reaction is complete, quench with a small amount of water or methanol to consume any remaining silylating agent. Perform an aqueous workup to remove water-soluble byproducts. |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Experimental Protocols
The following are general protocols that can be adapted for the silylation of sterically hindered alcohols with this compound.
Protocol 1: Standard Silylation using Imidazole in DMF (Corey Protocol)
This is a widely used and effective method for silylating primary and less hindered secondary alcohols.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Imidazole (2.0 - 2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the alcohol and imidazole in anhydrous DMF, add this compound at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and imidazole hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation of Highly Hindered Alcohols using a Stronger Base
This protocol is suitable for tertiary or sterically congested secondary alcohols.
Materials:
-
Alcohol substrate
-
This compound (1.5 - 2.0 equivalents)
-
2,6-Lutidine or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the alcohol and 2,6-lutidine or DIPEA in anhydrous DCM or toluene, add this compound at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous ammonium chloride solution to remove the base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides representative reaction conditions and yields for the silylation of different types of alcohols with the structurally similar and well-documented tert-Butyldimethylsilyl chloride (TBDMSCl). These values can serve as a starting point for optimization.
| Alcohol Type | Silylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | 1.1 | Imidazole (2.2) | DMF | 25 | 1 - 4 | >95 |
| Secondary | 1.2 | Imidazole (2.5) | DMF | 40 | 6 - 12 | 85 - 95 |
| Tertiary | 1.5 | 2,6-Lutidine (3.0) | DCM | Reflux | 24 - 48 | 60 - 80 |
| Phenol | 1.1 | Imidazole (2.2) | DMF | 25 | 0.5 - 2 | >95 |
Note: These are generalized conditions and may require optimization for specific substrates.
Visualizations
Troubleshooting Workflow for Low Silylation Yield
Caption: A logical workflow for troubleshooting low yields in silylation reactions.
Factors Influencing Silylation Success
Caption: Key factors influencing the success of a silylation reaction.
References
"Tert-butyl-(3-iodopropoxy)-dimethylsilane" stability under acidic or basic conditions
Technical Support Center: tert-Butyl-(3-iodopropoxy)-dimethylsilane
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary points of reactivity in this compound?
A1: The molecule has two main reactive sites:
-
The tert-Butyldimethylsilyl (TBDMS) Ether: This group is sensitive to acidic conditions and fluoride ion sources, which can cleave the silicon-oxygen bond to reveal the primary alcohol.
-
The Primary Alkyl Iodide: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group.[1] This site is susceptible to nucleophilic substitution (SN2) and base-induced elimination (E2) reactions.[2][3] Alkyl iodides are generally the most reactive among alkyl halides.[1][2]
Q2: Is this compound stable under acidic conditions?
A2: The stability is highly dependent on the strength of the acid, the solvent, and the temperature. The TBDMS ether can be cleaved under acidic conditions.[4] While it is more stable than a trimethylsilyl (TMS) ether, strong acids or even moderate acids in protic solvents (like acetic acid in water) will readily deprotect the alcohol.[4] However, it may remain intact under very mild, anhydrous acidic conditions.[5]
Q3: Is the compound stable under basic conditions?
A3: The TBDMS ether portion is generally stable to a wide range of non-aqueous and aqueous basic conditions.[4] However, the primary alkyl iodide is susceptible to reaction. Strong, bulky bases can cause E2 elimination to form an alkene, while other basic nucleophiles can lead to SN2 substitution. Therefore, stability under basic conditions depends on whether the base is also a potent nucleophile and the reaction temperature.
Troubleshooting Guide
Issue 1: The TBDMS ether was unintentionally cleaved during my reaction.
-
Probable Cause: Your reaction conditions were likely too acidic. The presence of protic solvents (e.g., water, methanol) can accelerate acid-catalyzed cleavage.
-
Solutions:
-
If possible, switch to non-acidic conditions.
-
If an acid is required, use the mildest possible acid and strictly anhydrous conditions. For example, some reactions can tolerate buffered acidic conditions or Lewis acids that are less aggressive towards silyl ethers.
-
Consider using a more robust silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS), if your synthesis allows.
-
Issue 2: An unexpected alkene byproduct was formed.
-
Probable Cause: The primary alkyl iodide underwent an E2 elimination reaction. This is common when using strong, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU).
-
Solutions:
-
Avoid using strong, sterically hindered bases.
-
Run the reaction at a lower temperature to disfavor the elimination pathway, which often has a higher activation energy than substitution.
-
If a base is necessary, consider a weaker, non-nucleophilic base like a tertiary amine (e.g., triethylamine or diisopropylethylamine).
-
Issue 3: The iodide was displaced by a nucleophile from my reaction mixture.
-
Probable Cause: The primary alkyl iodide underwent an SN2 reaction. Primary alkyl halides are highly susceptible to this pathway.[3][6]
-
Solutions:
-
Protect the alkyl iodide if it is not the intended reaction site, although this is synthetically complex.
-
Choose reagents that are less nucleophilic.
-
Lowering the reaction temperature can sometimes reduce the rate of undesired side reactions.
-
Summary of Stability and Reactivity
The following table summarizes the expected stability of the two key functional groups under various conditions.
| Condition Category | Reagents / Examples | TBDMS Ether Stability | Alkyl Iodide Stability | Potential Outcome |
| Strongly Acidic | HCl, H₂SO₄, TFA in H₂O/MeOH | Unstable | Stable | Cleavage to 3-iodopropanol. |
| Mildly Acidic | Acetic acid in H₂O, Acetyl chloride in dry MeOH[4][7] | Potentially Unstable | Stable | Slow or partial cleavage of TBDMS ether. |
| Fluoride-Based | TBAF, HF-Pyridine[8] | Unstable | Stable | Rapid cleavage to 3-iodopropanol. |
| Strongly Basic | KOH, NaOH, NaOMe (in alcohol) | Stable | Unstable | SN2 substitution by alkoxide or E2 elimination. |
| Bulky/Non-Nu. Base | Potassium tert-butoxide, DBU | Stable | Unstable | Primarily E2 elimination to form the alkene. |
| Nucleophilic (Basic) | NaCN, NaN₃, NaSR | Stable | Unstable | SN2 substitution with the corresponding nucleophile. |
| Weakly Basic | NaHCO₃, Et₃N, Pyridine | Stable | Stable | Compound is generally stable. |
Experimental Protocols
Protocol 1: General Procedure for Testing Stability under Acidic Conditions
-
Preparation: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF, DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Argon).
-
Reaction: Add the acidic reagent (e.g., 0.1 eq of acetyl chloride for in-situ HCl generation in methanol) at the desired temperature (start at 0 °C).[7][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h). Co-spot with the starting material. The appearance of a more polar spot indicates cleavage to 3-iodopropanol.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the residue by ¹H NMR to determine the ratio of starting material to the deprotected alcohol.
Protocol 2: General Procedure for Testing Stability under Basic Conditions
-
Preparation: Dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF, DMF) to a concentration of 0.1 M.
-
Reaction: Add the basic reagent (e.g., 1.1 eq of sodium methoxide) at the desired temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The formation of new, less polar spots may indicate elimination products, while other spots could indicate substitution products.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an appropriate solvent (e.g., diethyl ether).
-
Analysis: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR and/or GC-MS to identify the products (e.g., alkene signals for elimination, new functional group signals for substitution).
Visualizations
Caption: Decision workflow for assessing compound stability.
Caption: Primary degradation pathways under acidic and basic conditions.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Preventing hydrolysis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane" during experimental workups.
Troubleshooting Guide: Preventing TBDMS Ether Hydrolysis During Workup
This guide addresses specific issues that may lead to the unintended cleavage of the tert-butyldimethylsilyl (TBDMS) ether in "this compound".
| Issue | Potential Cause | Recommended Solution | Explanation |
| Product degradation during aqueous workup | The aqueous solution is too acidic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (for quenching acids) or ammonium chloride (for quenching bases), for washing.[1] | The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under acidic conditions.[2][3][4] TBDMS ethers, while more robust than other silyl ethers, can be cleaved if the pH is not controlled. |
| Prolonged contact with the aqueous phase. | Perform extractions and phase separations as quickly and efficiently as possible to minimize the time the organic layer is in contact with the aqueous layer.[1][5] | Even at a neutral pH, prolonged exposure to aqueous conditions increases the risk of hydrolysis. | |
| Product loss during chromatographic purification | Standard silica gel is slightly acidic. | Use pre-treated neutral silica gel for column chromatography. Alternatively, a small amount of a non-nucleophilic base, such as triethylamine, can be added to the eluent to neutralize the silica gel's acidic surface.[1][5] | The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like TBDMS ethers. |
| The eluent contains protic solvents. | If a protic solvent like methanol is necessary, add a small amount of a base such as triethylamine to the eluent system.[5] | Protic solvents can facilitate the hydrolysis of silyl ethers on the acidic surface of silica gel. | |
| Unexpected deprotection during the reaction | Inadvertent generation of acidic byproducts. | If the reaction is expected to generate acidic species, consider adding an acid scavenger or a non-nucleophilic base to the reaction mixture. | Unintentional generation of acids can lower the pH and lead to the cleavage of the TBDMS ether. |
| Use of fluoride-containing reagents. | Avoid reagents that are sources of fluoride ions, as these are potent for cleaving silyl ethers.[2][6][7] If their use is unavoidable, a different protecting group strategy may be required. | The strong silicon-fluoride bond provides a thermodynamic driving force for the cleavage of silyl ethers.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended cleavage of TBDMS ethers like this compound?
A1: The most common causes for the premature cleavage of TBDMS ethers are exposure to acidic conditions and the presence of fluoride ions.[2][5][6] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of this degradation is influenced by factors such as pH, temperature, solvent, and the steric hindrance around the silicon atom.[5]
Q2: How does the stability of a TBDMS ether compare to other common silyl ethers?
A2: The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered silyl groups are more stable.[5][8] The general order of stability from least to most stable is:
-
TMS (Trimethylsilyl): Highly susceptible to hydrolysis, often cleaved during aqueous workup or chromatography on silica gel.[5]
-
TES (Triethylsilyl): More stable than TMS.[5]
-
TBDMS (tert-Butyldimethylsilyl): Significantly more stable than TMS and TES, making it a widely used protecting group due to its resilience under many reaction conditions.[5][8]
-
TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[5]
-
TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers.[5]
Q3: Are TBDMS ethers stable to basic conditions?
A3: TBDMS ethers are generally considered stable to aqueous basic conditions.[2][6] However, they can be cleaved under forcing basic conditions, for example, with excess lithium hydroxide at elevated temperatures.[4]
Q4: Can the choice of solvent lead to the degradation of my TBDMS-protected compound?
A4: Yes, the solvent can play a significant role. Protic solvents, particularly in the presence of acid or base catalysts, can facilitate the hydrolysis of silyl ethers. For instance, using methanol with even trace amounts of acid can lead to the cleavage of more labile silyl ethers. When working with sensitive silyl ethers, it is advisable to use anhydrous aprotic solvents.[5]
Experimental Protocol: Hydrolysis-Free Workup
This protocol provides a detailed methodology for a standard aqueous workup designed to minimize the risk of hydrolyzing "this compound".
Materials:
-
Reaction mixture containing "this compound"
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Quenching the Reaction:
-
If the reaction was performed under acidic conditions, carefully neutralize it by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
If the reaction was performed under basic conditions, it can often be directly subjected to extraction. If necessary, adjust the pH to neutral with a dilute aqueous solution of an acid like ammonium chloride.
-
-
Extraction:
-
Transfer the neutralized reaction mixture to a separatory funnel.
-
Add the chosen organic extraction solvent and gently mix the layers.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water
-
Brine
-
-
Perform these washing steps quickly to minimize contact time with the aqueous phases.[1]
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and collect the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the hydrolysis of "this compound".
Caption: Troubleshooting workflow for TBDMS ether hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates with "Tert-butyl-(3-iodopropoxy)-dimethylsilane"
Welcome to the technical support center for "Tert-butyl-(3-iodopropoxy)-dimethylsilane". This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in their experiments.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format to address specific problems you might encounter when using "this compound", particularly in Williamson ether synthesis and related nucleophilic substitution reactions.
Issue 1: Low to No Product Formation
Question: I am attempting a Williamson ether synthesis by reacting my alkoxide/phenoxide with "this compound" but I am observing very low conversion to my desired ether. What are the potential causes and how can I improve my yield?
Answer: Low conversion in this SN2 reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low product conversion.
-
Reagent Quality and Stoichiometry:
-
Moisture: Ensure all reactants and solvents are anhydrous. Alkoxides are strong bases and will be quenched by water. "this compound" is also sensitive to moisture.
-
Base Strength: The base used to generate the nucleophile (alkoxide/phenoxide) must be strong enough to completely deprotonate the starting alcohol/phenol. Incomplete deprotonation is a common cause of low yields.[1]
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of "this compound" can sometimes improve yields, especially if the nucleophile is prone to degradation.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving a more reactive "naked" anion.[1]
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions like elimination (E2). For a primary iodide like "this compound", the SN2 reaction is generally favored, but with sterically hindered nucleophiles or very high temperatures, elimination can become a competing pathway.[1] It is advisable to start at room temperature and gently heat if the reaction is sluggish.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion.
-
-
Steric Hindrance:
Issue 2: Formation of an Elimination Byproduct
Question: I have identified an alkene byproduct in my reaction mixture, which is reducing the yield of my desired ether. How can I minimize this E2 elimination side reaction?
Answer: The formation of an alkene byproduct, likely from the elimination of HI from "this compound", is a known competing pathway in Williamson ether synthesis, especially with strong, bulky bases.[1]
Minimizing E2 Elimination:
-
Choice of Base: Use a strong, non-hindered base to form your alkoxide. While strong bases are needed, highly hindered bases like potassium tert-butoxide can favor elimination. Sodium hydride (NaH) is a common and effective choice for generating alkoxides for SN2 reactions.[4]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2.[1] Try running your reaction at a lower temperature for a longer period.
-
Leaving Group: Iodide is an excellent leaving group, which is beneficial for the SN2 reaction. Primary iodides are less prone to elimination than secondary or tertiary halides.[5][6]
Comparative Data for Base and Solvent Selection:
| Base | Solvent | Temperature (°C) | Typical Ether Yield (%) | Typical Alkene Byproduct (%) |
| NaH | THF | 25-60 | 85-95 | < 5 |
| K₂CO₃ | DMF | 80-100 | 70-85 | 5-10 |
| KOtBu | THF | 25 | 40-60 | 30-50 |
| Cs₂CO₃ | Acetonitrile | 60-80 | 80-90 | < 10 |
Note: These are representative yields and can vary depending on the specific substrate.
Issue 3: Accidental Deprotection of the TBDMS Group
Question: During my reaction or workup, I am observing the loss of the tert-butyldimethylsilyl (TBDMS) protecting group. How can I prevent this?
Answer: The TBDMS group is generally stable under basic and weakly acidic conditions but can be cleaved under strongly acidic or fluoride-containing conditions.[7]
Preventing Unwanted Deprotection:
-
Workup Conditions: Avoid acidic workups (e.g., washing with strong acids like HCl). Use a neutral or mildly basic wash (e.g., saturated aqueous NH₄Cl, followed by water and brine).
-
Purification: Silica gel chromatography can sometimes lead to the cleavage of silyl ethers, as silica gel is slightly acidic. To mitigate this, you can:
-
Neutralize the silica gel by running a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine or pyridine) through the column before loading your sample.
-
Use a different stationary phase, such as neutral or basic alumina.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of "this compound"?
A1: Its primary application is as an alkylating agent in organic synthesis, most commonly in the Williamson ether synthesis to introduce a protected 3-hydroxypropyl group onto a nucleophile (e.g., an alcohol, phenol, or thiol).[9] This protected group can then be deprotected at a later stage to reveal the primary alcohol.
Q2: What are the optimal storage conditions for this reagent?
A2: "this compound" should be stored in a cool, dark place, typically at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and light.
Q3: How can I purify the final ether product?
A3: The product is likely to be relatively nonpolar. Standard purification techniques like flash column chromatography on silica gel are usually effective.
-
Eluent System: A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is a good starting point.
-
Residual Iodine: If your product has a persistent brown or purple color after workup, this indicates the presence of residual iodine. This can be removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[8]
Purification Troubleshooting Workflow:
Caption: Decision pathway for purification of the final product.
Q4: How do I deprotect the TBDMS ether to reveal the alcohol?
A4: The TBDMS group can be selectively removed under specific conditions. The most common method is using a fluoride source.
Deprotection Protocol Comparison:
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Comments |
| TBAF (1M) | THF | 0 - 25 | 1-4 hours | Most common method; can be basic. |
| HF-Pyridine | THF/Pyridine | 0 - 25 | 2-8 hours | Buffered fluoride source; good for base-sensitive substrates. |
| Acetic Acid | THF/H₂O | 25-40 | 12-24 hours | Mildly acidic; slower but can be selective. |
| PPTS | MeOH | 25-50 | 8-16 hours | Mildly acidic catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the reaction of an alcohol with "this compound".
-
Alkoxide Formation: To a solution of the alcohol (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add "this compound" (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: TBDMS Deprotection using TBAF
This protocol provides a standard method for the cleavage of the TBDMS ether.
-
Reaction Setup: Dissolve the TBDMS-protected ether (1.0 eq.) in THF (0.2 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise at room temperature.
-
Monitoring: Stir the reaction for 1-4 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting alcohol by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Removal of Silyl Ether Protecting Groups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the removal of silyl ether protecting groups from complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for silyl ether deprotection?
A1: The most common methods for silyl ether cleavage involve fluoride-based reagents or acidic conditions.[1][2]
-
Fluoride-Based Reagents: Tetra-n-butylammonium fluoride (TBAF) is a widely used fluoride source for removing most silyl ethers.[1][3] Other fluoride sources include hydrogen fluoride-pyridine (HF-Pyridine) and tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[1]
-
Acid-Catalyzed Deprotection: Protic acids in alcoholic or aqueous solvents, such as acetic acid in THF/water or fluorosilicic acid, are effective for cleaving silyl ethers.[1][4][5]
Q2: My silyl ether deprotection is incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection can stem from several factors:
-
Steric Hindrance: Bulkier silyl groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) are more resistant to cleavage than smaller groups like trimethylsilyl (TMS) and triethylsilyl (TES).[2][6] Increasing the reaction time or temperature may be necessary for these more robust protecting groups.
-
Insufficient Reagent: Ensure an adequate excess of the deprotection reagent is used. For TBAF deprotections, it is common to use 1.5-2.0 equivalents per silyl ether group.[6]
-
Reagent Quality: TBAF solutions can degrade over time. It is advisable to use a fresh bottle or a recently prepared solution for optimal reactivity.[6]
Q3: What are the typical byproducts of silyl ether deprotection and how can I remove them?
A3: The primary byproducts depend on the deprotection method:
-
Fluoride-Based Reagents: These generate silyl fluorides (R₃SiF) and, after an aqueous workup, silanols (R₃SiOH). Silanols can dimerize to form siloxanes (R₃Si-O-SiR₃).[6] When using TBAF, tetrabutylammonium salts will also be present as byproducts.[6]
-
Acid-Catalyzed Deprotection: In the presence of an alcohol like methanol, volatile silyl ethers such as methoxysilanes can form.[6] Upon aqueous workup, these will hydrolyze to silanols and siloxanes.
For removal of silicon-based byproducts, a common method involves treatment with DOWEX 50WX8-400 resin and powdered calcium carbonate followed by filtration.[6]
Q4: How can I achieve selective deprotection of one silyl ether in the presence of another?
A4: Selective deprotection is achievable by exploiting the differing stabilities of various silyl ethers. The relative stability of silyl ethers towards acid-catalyzed hydrolysis is generally: TMS < TES < TBS < TIPS < TBDPS.[1][7] For fluoride-based cleavage, the order can vary, but steric hindrance plays a significant role.[2][8] For instance, a primary TBS ether can be selectively cleaved in the presence of a more sterically hindered secondary or tertiary silyl ether.[8] Specific reagents have also been developed for selective deprotection. For example, fluorosilicic acid (H₂SiF₆) can selectively cleave TBDMS groups in the presence of TIPS moieties.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Sterically hindered silyl group. | Increase reaction temperature and/or time. Consider a more reactive reagent (e.g., TAS-F for fluoride-mediated cleavage).[1][6] |
| Degraded reagent (especially TBAF). | Use a fresh bottle or newly prepared solution of the reagent.[6] | |
| Insufficient reagent. | Increase the equivalents of the deprotection reagent.[6] | |
| Formation of Unwanted Byproducts | Base-sensitive functional groups in the substrate reacting with TBAF. | Add acetic acid to buffer the reaction mixture when using TBAF to neutralize the strongly basic alkoxide generated.[9] |
| Silyl group migration. | This can occur with TBAF. Consider alternative, milder conditions or a different fluoride source.[10] | |
| Difficulty in Product Purification | Persistent silicon byproducts (silanols, siloxanes). | Employ a resin-based workup with DOWEX 50WX8-400 and CaCO₃.[6] Flash chromatography may also be necessary.[2] |
| Cleavage of Other Protecting Groups | Reaction conditions are too harsh. | Use milder deprotection conditions. For example, for acid-labile groups, consider using catalytic amounts of a milder acid or a buffered fluoride source.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection
-
Dissolve the silyl-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0°C using an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the cooled solution.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection with Acetic Acid
-
Dissolve the silyl ether in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be further purified by chromatography.
Protocol 3: Selective Deprotection of a TES Ether with Formic Acid
-
Dissolve the compound containing both TES and TBDMS ethers in methanol.
-
Add 5-10% formic acid to the solution.[11]
-
Stir the reaction at room temperature, monitoring the selective removal of the TES group by TLC.
-
Upon completion, neutralize the reaction with a mild base such as sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate to obtain the product with the TBDMS group intact.[11]
Visualizing Workflows and Logic
Caption: General workflow for silyl ether deprotection.
Caption: Troubleshooting incomplete silyl ether deprotection.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the synthesis of "Tert-butyl-(3-iodopropoxy)-dimethylsilane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Tert-butyl-(3-iodopropoxy)-dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic route is a two-step process. The first step involves the selective monosilylation of 1,3-propanediol to form 3-((tert-Butyldimethylsilyl)oxy)-propanol. This intermediate is then converted to the final product via a Finkelstein reaction, which involves the substitution of a sulfonate ester (e.g., tosylate or mesylate) with iodide.
Q2: What are the primary byproducts in the synthesis of this compound?
A2: The main byproducts are typically formed during the silylation of 1,3-propanediol. The most common byproduct is the bis-silylated 1,3-bis(tert-butyldimethylsilyloxy)propane. In the second step, potential byproducts can include unreacted starting material and small amounts of elimination products, though the latter is less common for primary sulfonates.
Q3: How can I minimize the formation of the bis-silylated byproduct?
A3: The formation of the bis-silylated byproduct can be significantly minimized by controlling the stoichiometry of the reactants. A highly effective method involves the use of sodium hydride to form the monosodium salt of 1,3-propanediol, which is sparingly soluble. Subsequent reaction with a stoichiometric amount of tert-butyldimethylsilyl chloride (TBDMSCl) favors the formation of the mono-silylated product.
Q4: What is the role of the Finkelstein reaction in this synthesis?
A4: The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that efficiently converts an alkyl halide or sulfonate ester into an alkyl iodide.[1] In this synthesis, it is used to displace a good leaving group, such as a tosylate or mesylate, from the 3-((tert-Butyldimethylsilyl)oxy)propyl intermediate with an iodide ion, typically from sodium iodide in an acetone solvent.[1] The reaction is driven to completion by the precipitation of the sodium sulfonate salt from the acetone.[1]
Q5: What are the critical parameters to control during the Finkelstein reaction?
A5: Key parameters for a successful Finkelstein reaction include the use of an anhydrous solvent (typically acetone), a sufficient excess of sodium iodide, and maintaining an appropriate reaction temperature to ensure the precipitation of the byproduct salt while avoiding side reactions. The choice of leaving group (tosylate or mesylate) is also important, as both are excellent leaving groups for SN2 reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield of Mono-silylated Intermediate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of bis-silylated byproduct | Use stoichiometric amounts of 1,3-propanediol, sodium hydride, and TBDMSCl. The insolubility of the monosodium salt of the diol in the reaction solvent (e.g., THF) will favor monosilylation. | Increased yield of the desired mono-silylated product and a significant reduction in the bis-silylated byproduct. |
| Incomplete reaction | Ensure all reagents and solvents are anhydrous. Moisture can consume the silylating agent.[3] Consider slightly increasing the reaction time or temperature if monitoring indicates the presence of unreacted 1,3-propanediol. | Drive the reaction to completion and improve the yield of the mono-silylated intermediate. |
| Degradation of silylating agent | Use a fresh bottle of TBDMSCl. Old or improperly stored TBDMSCl can hydrolyze, reducing its effectiveness. | Consistent and reproducible yields of the desired product. |
Issue 2: Incomplete Finkelstein Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete conversion to the iodide | Ensure the use of anhydrous acetone and a sufficient excess (typically 1.5-3 equivalents) of sodium iodide. Monitor the reaction for the formation of a precipitate (sodium tosylate or mesylate). | Drive the equilibrium towards the formation of the desired iodo-product. |
| Poor leaving group | Ensure the complete conversion of the alcohol to the tosylate or mesylate in the preceding step. Any remaining alcohol will not undergo the Finkelstein reaction. | A clean reaction with a high conversion to the final product. |
| Side reactions | While unlikely for a primary sulfonate, if elimination byproducts are observed, consider running the reaction at a lower temperature for a longer duration. | Minimize the formation of undesired elimination byproducts. |
Experimental Protocols
Step 1: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)-propanol
This protocol is adapted from the procedure for monosilylation of symmetric diols.
Materials:
-
1,3-Propanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 1,3-propanediol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of TBDMSCl (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-((tert-Butyldimethylsilyl)oxy)-propanol as a colorless oil.
Step 2: Synthesis of this compound
Part A: Tosylation of 3-((tert-Butyldimethylsilyl)oxy)-propanol
Materials:
-
3-((tert-Butyldimethylsilyl)oxy)-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-((tert-Butyldimethylsilyl)oxy)-propanol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.
Part B: Finkelstein Reaction
Materials:
-
Crude 3-((tert-Butyldimethylsilyl)oxy)propyl tosylate
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude tosylate from the previous step in anhydrous acetone.
-
Add sodium iodide (1.5-3.0 eq) and heat the mixture to reflux.
-
Continue refluxing for 12-24 hours, during which a white precipitate of sodium tosylate should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to Silyl Ether Protecting Groups: Featuring the Bifunctional Reagent Tert-butyl-(3-iodopropoxy)-dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Overview of Common Silyl Protecting Groups
The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom. Bulkier substituents impede the approach of nucleophiles and acids, thus enhancing the stability of the protecting group. The general order of stability is a key consideration in designing orthogonal protection strategies.
Data Presentation: Quantitative Comparison of Silyl Ether Stability
The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions. This data is crucial for selecting a protecting group that will withstand subsequent reaction conditions and for planning selective deprotection steps.
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Protecting Group | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Common Silyl Ethers to Basic Hydrolysis
| Protecting Group | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Bifunctional Protecting Group
This compound is an organosilicon compound that serves a dual role in organic synthesis.[1] It functions as a protecting group for alcohols and phenols while simultaneously introducing a reactive 3-iodopropyl chain.[1] This bifunctionality allows for subsequent carbon-carbon or carbon-heteroatom bond formation at the terminus of the propyl chain.
The core of this reagent is the tert-butyldimethylsilyl group, identical to the widely used TBDMS protecting group. Consequently, the stability of the resulting silyl ether is expected to be comparable to that of a TBDMS ether, offering good resistance to a variety of non-acidic and non-fluoride reaction conditions.
The primary advantage of using this compound lies in its ability to streamline synthetic sequences by combining a protection step with the introduction of a functional handle for further elaboration, such as in substitution, condensation, or cyclization reactions.[1]
Experimental Protocols
Detailed experimental protocols for the introduction and cleavage of standard silyl ethers are well-established. While specific, optimized protocols for this compound are not widely documented, the general procedures for TBDMS ethers serve as a good starting point.
General Protocol for the Protection of a Primary Alcohol with a Silyl Chloride
Materials:
-
Alcohol (1.0 eq)
-
Silyl Chloride (e.g., TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Add the silyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for the Deprotection of a TBDMS Ether using Fluoride
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for the Deprotection of a TBDMS Ether under Acidic Conditions
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflows
Caption: General workflow for the protection and deprotection of an alcohol using a silyl ether.
Caption: Synthetic utility of a bifunctional silyl protecting group.
Conclusion
The choice of a silyl protecting group is a strategic decision in the design of a synthetic route. While TMS offers lability for temporary protection, TBDMS, TIPS, and TBDPS provide a range of increasing stability, allowing for more complex synthetic transformations. This compound presents an interesting alternative, combining the robust protection of a TBDMS ether with the synthetic versatility of an alkyl iodide. Although direct comparative data on its stability is lacking, its utility for researchers, scientists, and drug development professionals lies in its potential to shorten synthetic sequences by introducing a functional handle during the protection step. Careful consideration of the stability data for analogous silyl ethers and the reactivity of the iodide will enable the effective incorporation of this bifunctional reagent into synthetic strategies.
References
A Strategic Advantage in Multi-Step Synthesis: Comparing "Tert-butyl-(3-iodopropoxy)-dimethylsilane" and TIPS-Cl
In the landscape of complex organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is a critical determinant of efficiency and overall yield. While traditional protecting groups like Triisopropylsilyl chloride (TIPS-Cl) offer robust protection for hydroxyl functionalities, the emergence of bifunctional reagents such as "Tert-butyl-(3-iodopropoxy)-dimethylsilane" presents a paradigm shift in synthetic strategy. This guide provides an objective comparison of these two reagents, supported by stability data and detailed experimental protocols, to assist researchers in making informed decisions for their synthetic endeavors.
The primary advantage of "this compound" lies in its dual functionality. It not only protects a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether but also incorporates a reactive alkyl iodide handle within the same molecule.[1][2] This bifunctional nature allows for a more streamlined and atom-economical synthetic route, eliminating the need for separate protection and functionalization steps. In contrast, TIPS-Cl serves a singular purpose: the robust protection of alcohols.[3][4]
Performance and Stability: A Quantitative Comparison
The choice between these two reagents often hinges on the required stability of the silyl ether throughout a synthetic sequence. The TIPS group is significantly more sterically hindered than the TBDMS group, rendering it substantially more stable under a wide range of reaction conditions.[5][6][7] This enhanced stability can be a decisive advantage in lengthy syntheses involving harsh reagents. Conversely, the milder lability of the TBDMS ether can be beneficial for selective deprotection in the presence of more robust protecting groups.
The following tables summarize the relative stability of TBDMS and TIPS ethers, providing a quantitative basis for comparison.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
| (Data compiled from various sources)[5][8] |
Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | ~20,000 |
| TIPS | 100,000 |
| TBDPS | ~20,000 |
| (Data compiled from various sources)[5][8] |
Experimental Protocols
Below are representative experimental protocols for the protection of a primary alcohol using both reagents, and a subsequent reaction illustrating the utility of the iodide functionality in "this compound."
Protocol 1: Protection of a Primary Alcohol using TIPS-Cl
Objective: To protect a primary hydroxyl group as a TIPS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
TIPS-Cl (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TIPS-Cl dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Primary Alcohol and Subsequent Nucleophilic Substitution using "this compound"
Step A: Protection of the Primary Alcohol
Objective: To protect a primary hydroxyl group and introduce an alkyl iodide functionality in a single step.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
"this compound" (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add "this compound" dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step B: Nucleophilic Substitution with the Tethered Iodide
Objective: To demonstrate the utility of the iodide as a reactive handle.
Materials:
-
Product from Step A (1.0 eq)
-
Sodium azide (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the product from Step A in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding azide.
Visualizing the Strategic Advantage
The following diagrams illustrate the synthetic workflows for introducing a functional group onto a molecule containing a primary alcohol, comparing the traditional approach with TIPS-Cl to the streamlined approach with "this compound."
Caption: A multi-step workflow using TIPS-Cl for protection.
Caption: A more efficient workflow using the bifunctional reagent.
Conclusion
For syntheses demanding exceptional stability of the protecting group, TIPS-Cl remains a formidable choice. Its robustness ensures the integrity of the protected hydroxyl group through numerous synthetic transformations. However, for researchers and drug development professionals seeking to optimize synthetic routes, reduce step counts, and improve overall efficiency, "this compound" offers a clear advantage. Its bifunctional nature allows for the simultaneous protection of an alcohol and the introduction of a versatile reactive handle, thereby streamlining the path to complex molecular targets. The choice between these two reagents should be a strategic one, based on a careful analysis of the stability requirements and the overall architecture of the synthetic plan.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
Orthogonality of Tert-butyl-(3-iodopropoxy)-dimethylsilane: A Comparative Guide to Protecting Group Strategy
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The concept of orthogonality—the ability to deprotect one functional group while leaving others intact—is a cornerstone of modern synthetic strategy. This guide provides a comparative analysis of the orthogonality of the tert-butyldimethylsilyl (TBDMS) ether present in "Tert-butyl-(3-iodopropoxy)-dimethylsilane" against a range of other common protecting groups. The stability data and deprotection protocols presented herein offer a valuable resource for researchers and professionals in drug development and chemical synthesis.
The TBDMS group is a sterically hindered silyl ether known for its moderate stability. It is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed under specific, often mild, conditions. This balance makes it a versatile tool in the synthetic chemist's arsenal. Its orthogonality is typically probed under acidic, basic, and fluoride-mediated conditions.
Comparative Stability of Protecting Groups
The following tables summarize the stability of the TBDMS group, the core protecting functionality of "this compound," in comparison to other widely used protecting groups under various deprotection conditions.
Table 1: Stability Under Acidic Conditions
| Protecting Group | Reagent/Conditions | Stability | Cleavage Products |
| TBDMS | Acetic Acid (AcOH) in THF/H₂O | Labile | Alcohol, TBDMS-OH |
| Boc | Trifluoroacetic acid (TFA) | Highly Labile | Amine, Isobutylene, CO₂ |
| Trityl (Tr) | Mild Protic Acids (e.g., AcOH) | Highly Labile | Alcohol, Trityl Cation |
| THP | Aqueous Acid (e.g., HCl, AcOH) | Highly Labile | Alcohol, Dihydropyran |
| Benzyl (Bn) | Strong Acids (e.g., HBr/AcOH) | Stable | N/A |
| Fmoc | Strong Acids | Stable | N/A |
Table 2: Stability Under Basic Conditions
| Protecting Group | Reagent/Conditions | Stability | Cleavage Products |
| TBDMS | Aqueous NaOH, K₂CO₃/MeOH | Stable | N/A |
| Fmoc | Piperidine (20% in DMF) | Highly Labile | Amine, Dibenzofulvene Adduct |
| Acetyl (Ac) | K₂CO₃/MeOH, NaOMe | Labile | Alcohol/Amine, Acetate |
| Tosyl (Ts) | Strong Base (e.g., Na/NH₃) | Stable | N/A |
| Benzyl (Bn) | Strong Base | Stable | N/A |
Table 3: Stability with Fluoride Reagents
| Protecting Group | Reagent/Conditions | Stability | Cleavage Products |
| TBDMS | TBAF in THF, HF-Pyridine | Highly Labile | Alcohol, TBDMS-F |
| TIPS | TBAF in THF | Labile (slower than TBDMS) | Alcohol, TIPS-F |
| TBDPS | TBAF in THF | Labile (slower than TBDMS) | Alcohol, TBDPS-F |
| Benzyl (Bn) | Fluoride Reagents | Stable | N/A |
| Boc | Fluoride Reagents | Stable | N/A |
| PMB | Fluoride Reagents | Stable | N/A |
Experimental Protocols for Selective Deprotection
The following protocols provide detailed methodologies for the selective cleavage of the TBDMS ether, illustrating its orthogonality.
Protocol 1: Selective Cleavage of TBDMS in the Presence of a Benzyl Ether
This experiment demonstrates the selective removal of a TBDMS ether using fluoride ions while leaving a benzyl (Bn) ether intact.
-
Substrate: A molecule containing both a TBDMS ether and a benzyl ether.
-
Reagents: Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF), Tetrahydrofuran (THF), Saturated aqueous NH₄Cl, Ethyl acetate, Magnesium sulfate.
-
Procedure:
-
Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Add TBAF solution (1.1 mL, 1.1 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
-
Expected Outcome: High yield of the alcohol with the benzyl ether group remaining untouched.
Caption: Selective TBDMS deprotection using TBAF.
Protocol 2: Selective Cleavage of a Boc Group in the Presence of a TBDMS Ether
This protocol showcases the stability of the TBDMS ether under acidic conditions used to remove the tert-butyloxycarbonyl (Boc) protecting group from an amine.
-
Substrate: A molecule containing both a TBDMS ether and a Boc-protected amine.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Sodium sulfate.
-
Procedure:
-
Dissolve the substrate (1.0 mmol) in DCM (5 mL).
-
Add TFA (5 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by flash column chromatography.
-
-
Expected Outcome: High yield of the free amine with the TBDMS ether group remaining intact.
Caption: Selective Boc deprotection using TFA.
Logical Workflow for Orthogonal Synthesis
The strategic application of orthogonal protecting groups allows for a stepwise deprotection and functionalization of a multifunctional molecule. The diagram below illustrates a logical workflow where TBDMS and Fmoc groups are used to selectively unmask different functional sites.
Caption: Orthogonal synthesis workflow.
Conclusion
The TBDMS ether in "this compound" offers a robust yet selectively cleavable protecting group for hydroxyl functionalities. Its stability in the presence of reagents used to cleave other common protecting groups like Boc and Fmoc, and its lability to fluoride ions under conditions where groups like benzyl ethers are stable, underscores its high degree of orthogonality. The experimental data and protocols provided in this guide serve as a practical resource for designing efficient and high-yielding synthetic routes for complex molecules. The presence of the iodopropyl moiety in the title compound also provides a handle for further modifications, such as cross-coupling reactions, which can be performed while the TBDMS group is in place, further expanding its synthetic utility.
Spectroscopic Analysis for Confirmatory Identification of Tert-butyl-(3-iodopropoxy)-dimethylsilane
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients, the precise incorporation of protecting groups is paramount. Tert-butyl-(3-iodopropoxy)-dimethylsilane serves as a key reagent for introducing a protected propanol linker, and its successful incorporation must be rigorously verified. This guide provides a comparative analysis of spectroscopic techniques to confirm the presence of the tert-butyl-(3-iodopropoxy)-dimethylsilyl group, with a comparison to its bromo- and chloro-analogues.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its analogues. This data is essential for distinguishing between the starting materials, the desired product, and potential byproducts.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Si-C(CH₃)₃ (s, 9H) | Si-(CH₃)₂ (s, 6H) | -O-CH₂- (t, 2H) | -CH₂-CH₂- (quint, 2H) | -CH₂-X (t, 2H) |
| This compound | ~0.89 ppm | ~0.05 ppm | ~3.60 ppm | ~1.95 ppm | ~3.25 ppm |
| Tert-butyl-(3-bromopropoxy)-dimethylsilane | ~0.89 ppm | ~0.05 ppm | ~3.65 ppm | ~2.00 ppm | ~3.45 ppm |
| Tert-butyl-(3-chloropropoxy)-dimethylsilane | ~0.89 ppm | ~0.05 ppm | ~3.70 ppm | ~1.90 ppm | ~3.55 ppm |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling patterns are abbreviated as s (singlet), t (triplet), and quint (quintet).
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Si-C(CH₃)₃ | Si-C(CH₃)₃ | Si-(CH₃)₂ | -O-CH₂- | -CH₂-CH₂- | -CH₂-X |
| This compound | ~26.0 ppm | ~18.4 ppm | ~-5.3 ppm | ~63.0 ppm | ~36.5 ppm | ~5.0 ppm |
| Tert-butyl-(3-bromopropoxy)-dimethylsilane | ~26.0 ppm | ~18.4 ppm | ~-5.3 ppm | ~61.5 ppm | ~35.0 ppm | ~35.5 ppm |
| Tert-butyl-(3-chloropropoxy)-dimethylsilane | ~26.0 ppm | ~18.4 ppm | ~-5.3 ppm | ~60.0 ppm | ~33.0 ppm | ~45.0 ppm |
Table 3: Mass Spectrometry Data (Major Predicted Fragments)
| Compound | [M-C(CH₃)₃]⁺ (m/z) | [M-I/Br/Cl]⁺ (m/z) | [Si(CH₃)₂C(CH₃)₃]⁺ (m/z) |
| This compound | 243 | 173 | 115 |
| Tert-butyl-(3-bromopropoxy)-dimethylsilane | 195/197 | 173 | 115 |
| Tert-butyl-(3-chloropropoxy)-dimethylsilane | 151/153 | 173 | 115 |
Note: The presence of bromine and chlorine isotopes results in characteristic M/M+2 peaks.
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands)
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H (Alkyl) | 2850-2960 | Stretching vibrations |
| Si-O-C | 1080-1120 | Strong, characteristic stretching band |
| Si-C | 830-840, 770-780 | Characteristic bending vibrations |
| C-I | 500-600 | Stretching vibration |
| C-Br | 515-690 | Stretching vibration |
| C-Cl | 600-800 | Stretching vibration |
Experimental Protocols
To obtain the data presented above, the following experimental protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.
-
Analysis : Analyze the resulting mass spectrum for the molecular ion peak (if present) and characteristic fragment ions as listed in Table 3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition : Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 4.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of "this compound" incorporation.
Caption: Workflow for Spectroscopic Confirmation.
By employing this multi-technique spectroscopic approach, researchers can confidently confirm the successful incorporation of the "this compound" moiety into their target molecules, ensuring the integrity of their synthetic route and the purity of their final product.
"Tert-butyl-(3-iodopropoxy)-dimethylsilane" alternatives for alcohol protection
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups for hydroxyl functionalities is paramount. Silyl ethers are a cornerstone of this strategy, valued for their ease of installation, stability across a range of reaction conditions, and mild, selective removal. While "tert-butyl-(3-iodopropoxy)-dimethylsilane" serves a dual purpose of alcohol protection and providing an iodo-handle for further functionalization, this guide focuses on the tert-butyldimethylsilyl (TBDMS) ether component and its common alternatives for alcohol protection.
This objective comparison of tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) protecting groups aims to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their synthetic strategies.
Performance Comparison of Common Silyl Ether Protecting Groups
The selection of an appropriate silyl ether protecting group is a critical decision, balancing the need for stability during synthetic transformations with the requirement for eventual selective cleavage. The primary determinant of a silyl ether's properties is the steric bulk of the substituents on the silicon atom. Generally, increased steric hindrance leads to greater stability but may require more forcing conditions for both installation and removal.
Relative Stability to Hydrolysis
The stability of silyl ethers towards acidic and basic hydrolysis is a key consideration in planning a synthetic route. The following table summarizes the well-established relative stability of common silyl ethers.
| Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1]
Typical Reaction Conditions for Protection and Deprotection
The following table outlines typical conditions for the protection of a primary alcohol and the subsequent deprotection of the resulting silyl ether. Benzyl alcohol is used here as a representative primary alcohol to provide a basis for comparison.
| Protecting Group | Silylating Agent | Typical Protection Conditions (Benzyl Alcohol) | Typical Yield (%) | Typical Deprotection Reagent | Typical Deprotection Conditions | Typical Yield (%) |
| TBDMS/TBS | TBDMSCl | Imidazole (2.2 eq), DMF, rt, 3h | >98 | TBAF | THF, rt, 1h | >98 |
| TIPS | TIPSCl | Imidazole (2.2 eq), DMF, rt, 2-16h | 90-98 | TBAF | THF, rt, prolonged time | High |
| TBDPS | TBDPSCl | Imidazole (2.5 eq), DMF, rt, 4-18h | 85-95 | TBAF | THF, rt, prolonged time, gentle heating may be required | High |
Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following are representative procedures for the protection of benzyl alcohol with TBDMS, TIPS, and TBDPS groups, and their subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Protocol 1: Protection of Benzyl Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Benzyl alcohol (1.0 mmol, 1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 1.2 eq)
-
Imidazole (2.2 mmol, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol in anhydrous DMF under an inert atmosphere, add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDMSCl in one portion.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected benzyl alcohol.
Protocol 2: Protection of Benzyl Alcohol with Triisopropylsilyl Chloride (TIPSCl)
Materials:
-
Benzyl alcohol (1.0 mmol, 1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 mmol, 1.2 eq)
-
Imidazole (2.2 mmol, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the procedure for Protocol 1, substituting TIPSCl for TBDMSCl.
-
The reaction time may vary from 2 to 16 hours. Monitor the reaction progress by TLC.
Protocol 3: Protection of Benzyl Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
Materials:
-
Benzyl alcohol (1.0 mmol, 1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 mmol, 1.2 eq)
-
Imidazole (2.5 mmol, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol in anhydrous DMF under an inert atmosphere, add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDPSCl to the solution.
-
Stir the reaction mixture at room temperature for 4 to 18 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1 M HCl solution, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 4: Deprotection of Silyl Ethers with Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Silyl-protected benzyl alcohol (e.g., Benzyl-OTBDMS) (1.0 mmol, 1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl-protected benzyl alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection of TBDMS ethers is typically complete within 1-2 hours. TIPS and TBDPS ethers will require longer reaction times, and gentle heating may be necessary for TBDPS deprotection.[2][3]
-
Upon completion, quench the reaction with water.
-
Extract the aqueous mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected benzyl alcohol.
Visualization of Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated.
Caption: General workflow for alcohol protection and deprotection.
References
Navigating Chemo-selectivity: A Comparative Guide to Tert-butyl-(3-iodopropoxy)-dimethylsilane in Polyfunctional Molecules
For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step synthesis. This guide provides a comparative analysis of the chemo-selectivity of Tert-butyl-(3-iodopropoxy)-dimethylsilane, a bifunctional reagent, in the context of polyfunctional molecules. While direct comparative experimental data for this specific reagent is limited in publicly available literature, this guide synthesizes established principles of silyl ether chemistry to predict its behavior and compares it with common alternatives.
This compound presents a unique combination of a sterically hindered silyl ether protecting group and a reactive alkyl iodide. This dual functionality opens possibilities for sequential reactions, where the initial silylation is followed by a subsequent transformation involving the iodide. However, the success of such a strategy hinges on the chemo-selective introduction of the silyl ether in the presence of other nucleophilic functional groups.
General Principles of Silyl Ether Chemo-selectivity
Silyl ethers are widely employed for the protection of alcohols due to their ease of formation and tunable stability. The chemo-selectivity of silylating agents is primarily governed by two factors: the oxophilicity of silicon and steric hindrance at both the silicon atom and the substrate.
The strong silicon-oxygen bond makes silylation of alcohols a highly favorable process. In competitive reactions with other nucleophiles, such as amines and thiols, silylation generally favors the hydroxyl group. This preference can be attributed to the harder nature of the oxygen atom, which interacts more favorably with the hard silicon electrophile.
Predicted Chemo-selectivity of this compound
Based on the general principles of silyl ether chemistry, the following chemo-selectivity profile for this compound in reactions with polyfunctional molecules can be anticipated:
-
Alcohols vs. Amines: In a molecule containing both hydroxyl and amino groups, the silylation is expected to occur preferentially at the hydroxyl group. This is due to the greater strength of the Si-O bond compared to the Si-N bond. While silylation of amines is possible, it typically requires more forcing conditions or specific catalysts.
-
Alcohols vs. Thiols: Similar to amines, the silylation of thiols is generally less favorable than that of alcohols. The Si-S bond is weaker than the Si-O bond, making O-silylation the predominant pathway.
-
Alcohols vs. Carboxylic Acids: Carboxylic acids will readily react with silylating agents to form silyl esters. This reaction is often faster than the silylation of alcohols. Therefore, in a molecule containing both a carboxylic acid and a hydroxyl group, protection of both functionalities is likely to occur. Selective protection of the alcohol would necessitate prior protection of the carboxylic acid.
-
Primary vs. Secondary vs. Tertiary Alcohols: The bulky tert-butyldimethylsilyl group in the reagent introduces significant steric hindrance. Consequently, the rate of silylation is expected to follow the order: primary alcohol > secondary alcohol > tertiary alcohol. This steric differentiation allows for the selective protection of less hindered hydroxyl groups.
Comparison with Alternative Silylating Agents
The choice of silylating agent is critical for achieving the desired chemo-selectivity. The table below compares the predicted performance of this compound with other common silylating agents.
| Silylating Agent | Structure | Key Features | Predicted Chemo-selectivity Profile |
| This compound | TBS-O-(CH₂)₃-I | - Bifunctional: Silyl ether and alkyl iodide- Sterically hindered silyl group | - High O-selectivity over N and S- Sensitive to steric hindrance (1° > 2° > 3° OH)- Reacts with carboxylic acids |
| Tert-butyldimethylsilyl chloride (TBSCl) | TBS-Cl | - Monofunctional- Widely used, well-documented | - High O-selectivity over N and S- Sensitive to steric hindrance (1° > 2° > 3° OH)- Reacts with carboxylic acids |
| Triethylsilyl chloride (TESCl) | TES-Cl | - Less sterically hindered than TBSCl | - Good O-selectivity, but potentially less than TBSCl in competitive scenarios- Less sensitive to steric hindrance than TBSCl |
| Triisopropylsilyl chloride (TIPSCl) | TIPS-Cl | - More sterically hindered than TBSCl | - Very high O-selectivity- Highly sensitive to steric hindrance, excellent for selective protection of primary alcohols |
Table 1: Comparison of Silylating Agents
Experimental Protocols: A General Approach
General Protocol for Selective O-Silylation:
-
Substrate Preparation: Dissolve the polyfunctional molecule (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF, or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Add a suitable base (1.1-1.5 equivalents), such as imidazole or triethylamine. For increased selectivity, a bulkier base like 2,6-lutidine can be employed.
-
Silylating Agent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction or side product formation.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the logic of chemo-selective reactions, diagrams generated using the DOT language can be illustrative.
Caption: Predicted reaction pathway for the silylation of a molecule containing both hydroxyl and amino groups.
Caption: Influence of steric hindrance on the selective silylation of a diol.
Conclusion and Future Outlook
This compound holds promise as a valuable tool in multi-step synthesis, offering the potential for sequential functionalization. Based on established principles, it is predicted to exhibit high chemo-selectivity for the protection of alcohols over other common nucleophilic functional groups, with a preference for less sterically hindered hydroxyls.
However, it is crucial to emphasize the necessity for direct experimental validation. Future studies should focus on generating quantitative data from competitive reactions with various polyfunctional substrates. Such research would not only confirm the predicted chemo-selectivity but also unlock the full potential of this bifunctional reagent for the streamlined synthesis of complex molecules in pharmaceutical and materials science research. Researchers are encouraged to perform careful reaction optimization and analysis to determine the precise selectivity under their specific experimental conditions.
Navigating Stability: A Comparative Guide to Silyl Ethers in Drug Development, Focusing on Tert-butyl-(3-iodopropoxy)-dimethylsilane Derivatives
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers are a versatile and widely employed class of protecting groups for hydroxyl functionalities, prized for their ease of installation and tunable stability. This guide provides a comparative analysis of the stability of silyl ethers, with a particular focus on the expected stability of derivatives of "Tert-butyl-(3-iodopropoxy)-dimethylsilane," benchmarked against common alternatives. The insights presented are supported by established principles of silyl ether chemistry and include detailed experimental protocols for stability assessment.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents on the silicon atom impede the approach of reagents that can cleave the silicon-oxygen bond, thereby enhancing stability.[1] "this compound" is an organosilicon compound used in organic synthesis, often as a protecting group for alcohols.[3] The silyl ether formed from this reagent is a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is known for its robustness compared to less sterically hindered silyl ethers.[4][5]
Comparative Stability of Common Silyl Ethers
The relative stability of common silyl ethers under both acidic and basic conditions generally follows a well-established trend based on the steric bulk of the silyl group.[6][7] The expected stability of the silyl ether derived from "this compound" would be comparable to that of other TBDMS ethers. The presence of the iodo- group in the propoxy chain is not expected to significantly alter the inherent stability of the TBDMS group itself, although it may be susceptible to reaction under certain conditions.
| Silyl Ether | Structure of Silyl Group | Relative Stability (Acidic Conditions)[1][2][6] | Relative Stability (Basic Conditions)[6] | Key Characteristics |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 (Least Stable) | Very Labile | Easily cleaved, often during workup or chromatography.[6] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | More stable than TMS | Offers a good balance of stability and reactivity.[1] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | Stable | Widely used due to its high stability towards many reagents.[4][5] |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | Very Stable | Highly stable due to significant steric hindrance.[6] |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 (Most Stable) | Very Stable | The most stable among common alkyl silyl ethers.[1][6] |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to evaluate the stability of silyl ethers under various conditions.
Protocol 1: Acidic Stability Assay
Objective: To determine the rate of cleavage of a silyl ether under acidic conditions.
Materials:
-
Silyl-protected alcohol (e.g., TBDMS-protected 3-iodopropanol)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous acid solution (e.g., 1 M HCl or Acetic Acid/THF/Water mixture)[8]
-
Internal standard (for quantitative analysis)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
Dissolve a known amount of the silyl-protected alcohol and the internal standard in the chosen solvent.
-
Initiate the reaction by adding the aqueous acid solution.
-
Maintain the reaction at a constant temperature (e.g., room temperature).
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of the quenching solution.
-
Extract the organic components with the extraction solvent.
-
Dry the organic layer over the drying agent.
-
Analyze the sample by GC-MS or HPLC to determine the ratio of the silyl ether to the deprotected alcohol.
-
Plot the percentage of remaining silyl ether against time to determine the stability.
Protocol 2: Basic Stability Assay
Objective: To evaluate the stability of a silyl ether under basic conditions.
Materials:
-
Silyl-protected alcohol
-
Solvent (e.g., Methanol or THF)
-
Base (e.g., Potassium Carbonate or Sodium Hydroxide)[6]
-
Internal standard
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent
-
Drying agent
-
Analytical instrument
Procedure:
-
Dissolve the silyl-protected alcohol and internal standard in the solvent.
-
Add the base to start the reaction.
-
Maintain at a constant temperature.
-
Withdraw and quench aliquots at set time points.
-
Extract, dry, and analyze the samples as described in the acidic stability protocol.
Protocol 3: Fluoride-Mediated Cleavage Assay
Objective: To assess the ease of cleavage of a silyl ether using a fluoride source, a standard deprotection method.[4]
Materials:
-
Silyl-protected alcohol
-
Solvent (e.g., THF)
-
Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF) in THF)[1]
-
Internal standard
-
Quenching solution (e.g., water)
-
Extraction solvent
-
Drying agent
-
Analytical instrument
Procedure:
-
Dissolve the silyl-protected alcohol and internal standard in THF.
-
Add the TBAF solution to begin the deprotection.
-
Monitor the reaction at room temperature.
-
Withdraw and quench aliquots with water at various time intervals.
-
Extract, dry, and analyze the samples to determine the rate of cleavage.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for assessing the stability of a silyl ether.
Caption: General workflow for a silyl ether stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. fiveable.me [fiveable.me]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Techniques for Monitoring Tert-butyl-(3-iodopropoxy)-dimethylsilane Reactions
For researchers and professionals in drug development, the synthesis of intermediates like Tert-butyl-(3-iodopropoxy)-dimethylsilane is a critical process. This silyl ether is typically formed by the protection of 3-iodo-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl). Effective monitoring of this reaction is essential to ensure optimal yield, purity, and reaction completion, thereby preventing downstream complications in a synthetic route. This guide provides a detailed comparison of common analytical techniques for monitoring this silylation reaction, complete with experimental data and protocols.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the speed of analysis, and the available instrumentation. The following table summarizes the key characteristics of the most common methods for monitoring the formation of this compound.
| Technique | Principle | Speed | Cost | Throughput | Data Quality | Key Application |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography based on polarity differences. | Very Fast (5-20 min) | Low | High | Qualitative / Semi-Quantitative | Rapid check for presence of starting material and product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point/polarity, detection by mass. | Moderate (15-45 min) | High | Moderate | Quantitative & Structural | Purity assessment and identification of volatile byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures nuclear spin transitions in a magnetic field. | Fast to Moderate (5-15 min per sample) | Very High | Low | Quantitative & Structural | Unambiguous structural confirmation and precise quantification of reaction components. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation based on partitioning. | Moderate (20-60 min) | High | Moderate to High | Quantitative | Analysis of non-volatile mixtures and purity determination. |
| In-situ Infrared (IR) Spectroscopy | Measures molecular vibrations in real-time. | Real-time | Very High | N/A (Continuous) | Quantitative (Trend) | Continuous monitoring of functional group changes directly in the reaction vessel. |
In-Depth Analysis and Protocols
Thin-Layer Chromatography (TLC)
TLC is the most common method for quickly assessing the progress of a reaction.[1] By spotting the reaction mixture alongside the starting material, one can visually track the consumption of the reactant and the formation of the product.[2]
-
Advantages : It is exceptionally fast, inexpensive, and requires minimal sample preparation.[3] Multiple reactions or time points can be analyzed simultaneously on a single plate.
-
Limitations : TLC is primarily a qualitative technique. While it can give a rough idea of component ratios, it is not suitable for precise quantification. The choice of the developing solvent system (eluent) is crucial for good separation.[4]
Experimental Protocol: TLC Monitoring
-
Plate Preparation : Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[1] Using a pencil, lightly draw a baseline about 1 cm from the bottom.
-
Spotting :
-
On the left of the baseline, spot a dilute solution of the starting material (3-iodo-1-propanol).
-
In the center, spot the reaction mixture. To do this, dip a capillary tube into the reaction flask and touch it briefly to the plate.[5]
-
On the right, co-spot the starting material and the reaction mixture in the same location to aid in identification.[6]
-
-
Development : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since the starting material (an alcohol) is more polar than the silyl ether product, it will have a lower Retention Factor (Rf) value.
-
Analysis : The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying volatile compounds in a mixture. It provides quantitative data on the purity of the product and can help identify any side products. Given the volatility of silyl ethers, GC-MS is a highly suitable method.[8][9]
-
Advantages : Offers high resolution and sensitivity.[10] The mass spectrometer provides structural information, confirming the identity of the product and any impurities. GC methods are well-established for analyzing organosilicon compounds.
-
Limitations : The instrument is expensive, and sample analysis is slower than TLC. The compounds must be thermally stable and volatile.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate (1 mL). Dry the organic layer with anhydrous sodium sulfate.
-
Injection : Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Illustrative) :
-
Column : A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 20 °C/min.
-
MS Detector : Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis : Identify the peaks corresponding to the starting material, product, and any byproducts by their retention times and mass spectra. The relative peak areas can be used to determine the conversion percentage and purity of the product. The product, this compound, will show a characteristic [M-57]+ fragment ion due to the loss of the tert-butyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). By taking periodic samples from the reaction, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.
-
Advantages : Provides definitive structural information. It is non-destructive and highly quantitative when appropriate acquisition parameters and an internal standard are used.
-
Limitations : The high cost and complexity of the instrument are major drawbacks. Sensitivity is lower compared to MS. Sample preparation must be done carefully to avoid contaminating the NMR tube.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation : Withdraw a small aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Dissolution : Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard : For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a simple spectrum and signals that do not overlap with the analyte peaks.
-
Acquisition : Acquire the ¹H NMR spectrum. Key signals to monitor include:
-
3-Iodo-1-propanol (Reactant) : The methylene protons adjacent to the hydroxyl group (~3.8 ppm) and the iodine (~3.3 ppm).
-
This compound (Product) : The appearance of singlets for the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) groups, and a shift in the methylene protons adjacent to the silyl ether oxygen (~3.7 ppm).
-
-
Data Analysis : Calculate the reaction conversion by comparing the integration of a characteristic product peak to a reactant peak or the internal standard.
Visualization of Workflows
The following diagrams illustrate the logical flow of monitoring the synthesis of this compound and selecting the appropriate analytical technique.
Caption: General workflow for monitoring a silylation reaction using TLC and final product analysis.
Caption: Decision tree for selecting an analytical technique for reaction monitoring.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. X-ray crystal structures of Escherichia coli RNA polymerase with switch region binding inhibitors enable rational design of squaramides with an improved fraction unbound to human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl-(3-iodopropoxy)-dimethylsilane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Tert-butyl-(3-iodopropoxy)-dimethylsilane (CAS No. 78878-05-4). This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Properties: this compound is a colorless, flammable liquid with a distinct odor.[1] It is soluble in organic solvents such as ethanol and dimethylformamide.[1] Due to its flammability and toxicity, it must be handled with care, away from heat sources and incompatible materials.[1]
Hazard Identification and Personal Protective Equipment
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. It is a flammable liquid that can react violently with oxidants and strong acids.[1] Adherence to proper PPE is mandatory to mitigate exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z.87.1 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | To protect eyes from splashes and vapors.[2] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene.[2] For prolonged contact, consider double-gloving or using heavy-duty gloves.[2] | To prevent skin contact, as the substance is toxic upon dermal absorption.[2] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) fully buttoned.[2][3] Long pants and closed-toe, closed-heel shoes are required.[2] | To protect the skin from splashes and potential ignition.[2][3] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2][4] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | To prevent inhalation of toxic vapors.[5] |
Safety Operating Guide
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation and Precautionary Measures:
-
Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly. The work area inside the hood should be clean and uncluttered.[2][4]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids and organosilanes.
-
Ignition Sources: Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][6] Use only non-sparking tools.[2][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][6]
-
Storage: Store the chemical at 4°C, protected from light, and under a nitrogen atmosphere. Keep containers tightly closed in a well-ventilated area.[7]
2. Handling Procedures:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[4]
-
Exposure Avoidance: Avoid breathing vapors, mist, or gas.[2] Prevent all contact with skin and eyes.[1][2] Do not eat, drink, or smoke when using this product.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent violent reactions.[1]
3. Post-Handling and Clean-up:
-
Decontamination: After use, wipe down the immediate work area and any equipment to prevent the accumulation of chemical residue.[4]
-
Hand Washing: Wash hands and arms thoroughly with soap and water after handling is complete.[4]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek immediate medical attention as the substance is toxic upon contact.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] Seek immediate medical attention as the substance is toxic if swallowed.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.[7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
